2-(Pentabromophenoxy)ethanol
Description
Historical Trajectory of Brominated Organic Compounds in Scientific Inquiry
The journey of brominated organic compounds in science began with the discovery of the element bromine in the 1820s by chemists Carl Jacob Löwig and Antoine Balard. wikipedia.orgresearchgate.net For decades, its applications were limited, but the 20th century saw a dramatic increase in the production and use of organobromine compounds. researchgate.net A significant application was their incorporation into various materials as flame retardants (FRs) to meet fire safety standards. miljodirektoratet.nopops.int These brominated flame retardants (BFRs) were valued for their effectiveness in inhibiting combustion, a mechanism that relies on the thermally labile carbon-bromine bond releasing bromine radicals to quench the radical chain reactions of fire. nih.gov
Evolution of Research Focus on Halogenated Contaminants
The widespread use of halogenated organic compounds, including BFRs like polybrominated diphenyl ethers (PBDEs), led to their ubiquitous presence in the environment. nih.govmagtech.com.cn Scientific inquiry in the late 20th century began to focus on the unintended consequences of these chemicals. nih.gov Researchers discovered that many halogenated contaminants are persistent, resisting degradation in the environment, and can bioaccumulate in organisms, moving up the food chain. mdpi.comresearchgate.net
This led to a major shift in research focus. Legacy compounds like the commercial mixtures of pentabromodiphenyl ether (PentaBDE) and octabromodiphenyl ether (OctaBDE) were identified as persistent organic pollutants (POPs) under the Stockholm Convention due to their persistence, bioaccumulation, and toxicity. pops.intmdpi.comscholaris.ca This international action spurred a scientific and industrial search for alternatives, giving rise to a new class of "novel" or "emerging" flame retardants. miljodirektoratet.nomdpi.comscholaris.ca The research focus evolved to characterize the environmental fate, potential toxicity, and bioaccumulation potential of these replacement compounds to avoid "regrettable substitutions" where a new chemical proves to be as harmful as the one it replaced. scholaris.caresearchgate.net
Emergence of 2-(Pentabromophenoxy)ethanol within Flame Retardant Research
Within the landscape of alternative flame retardants, this compound emerged as a subject of interest. It is a reactive flame retardant, meaning it can be chemically bonded into a polymer structure, which is intended to reduce its potential to leach into the environment compared to additive flame retardants. Its structure contains a heavily brominated aromatic ring, similar to a component of the widely used decabromodiphenyl ether (DecaBDE), but also features a reactive hydroxyl group. nih.gov This compound is part of a broader category of brominated substances developed and studied as potential replacements for PBDEs that were being phased out. researchgate.netpops.int For instance, it is structurally related to other alternatives like 1,2-bis(pentabromophenoxy) ethane (B1197151). pops.int Its presence in scientific literature and chemical inventories reflects the ongoing effort to find functional and environmentally safer flame-retardant solutions. service.gov.ukmst.dk
Academic Significance of this compound as a Model Compound
In environmental chemistry, model compounds are essential for developing a mechanistic understanding of how classes of chemicals behave. This compound serves as a valuable model compound due to its distinct structural features, which are representative of many BFRs.
Relevance in Investigating Polybrominated Organic Chemistry
The structure of this compound makes it particularly relevant for investigating the fundamental chemistry of polybrominated organic compounds. It combines two key features in one molecule: a pentabromophenyl group and a hydroxyethyl (B10761427) ether group. chemsrc.com
Pentabromophenyl Group : This fully brominated aromatic ring is a proxy for the perbrominated congeners found in commercial BFR mixtures like DecaBDE. nih.gov Studying this part of the molecule allows researchers to investigate the photochemical and metabolic processes of debromination, where bromine atoms are sequentially removed. This is a critical degradation pathway that can alter the toxicity and bioaccumulation potential of the parent compound. researchgate.net
Hydroxyethyl Ether Group : The presence of the –O–CH2–CH2–OH side chain introduces polarity and a reactive site to the molecule. This is significant because the metabolism of many xenobiotics involves hydroxylation followed by conjugation (e.g., glucuronidation or sulfation) to increase water solubility and facilitate excretion. This functional group allows the compound to be used as a model to study such metabolic pathways for brominated phenols and ethers, which are known metabolites of more complex BFRs.
Contribution to Understanding Environmental Contaminant Dynamics
The compound's structure is instrumental in understanding the environmental fate and transport of BFRs that have polar functional groups. itrcweb.org The physicochemical properties of a contaminant dictate how it partitions between air, water, soil, and biota. canada.ca
The ethanol (B145695) moiety on this compound gives it a higher water solubility and lower octanol-water partition coefficient (LogP) compared to non-functionalized BFRs like DecaBDE or decabromodiphenyl ethane (DBDPE). chemsrc.comcanada.ca This means it would be expected to behave differently in the environment, potentially being more mobile in aquatic systems and having a different bioaccumulation profile. itrcweb.org By studying its behavior, scientists can refine multimedia environmental models that predict the distribution of contaminants with similar amphiphilic characteristics—possessing both hydrophobic (the brominated ring) and hydrophilic (the alcohol group) properties. scholaris.ca This contributes to a more nuanced understanding of contaminant dynamics beyond highly hydrophobic, non-polar compounds.
Structural Framework and Nomenclature Convention in Scholarly Discourse
Precise identification of chemical substances is paramount in scientific research to ensure reproducibility and clear communication. This compound is identified by a specific structural arrangement and is recognized by standardized nomenclature.
The molecule consists of a pentabromophenyl group, where five bromine atoms are substituted onto a benzene (B151609) ring. This ring is connected via an ether linkage to an ethanol molecule. The formal name under the International Union of Pure and Applied Chemistry (IUPAC) system is 2-(2,3,4,5,6-pentabromophenoxy)ethanol . This name precisely describes the connectivity of the atoms. In scientific literature and chemical databases, it is universally identified by its Chemical Abstracts Service (CAS) Registry Number: 60593-02-4 . chemsrc.com
Table 1: Chemical Identity and Properties of this compound Data sourced from multiple chemical and scientific databases. chemsrc.com
| Identifier | Value |
|---|---|
| IUPAC Name | 2-(2,3,4,5,6-pentabromophenoxy)ethanol |
| Synonyms | Hydroxyethyl pentabromophenyl ether; Ethanol, 2-(pentabromophenoxy)- |
| CAS Number | 60593-02-4 |
| Molecular Formula | C₈H₅Br₅O₂ |
| Molecular Weight | 532.64 g/mol |
| Density | 2.556 g/cm³ |
| Boiling Point | 463.1°C at 760 mmHg |
| Flash Point | 233.8°C |
| LogP (Octanol-Water Partition Coefficient) | 4.87020 |
| InChI Key | ZANXWPPILUXIGV-UHFFFAOYSA-N |
Chemical Classifications and Related Analogues
This compound belongs to the chemical class of polybrominated diphenyl ethers (PBDEs). PBDEs are characterized by a diphenyl ether molecular structure that is substituted with one to ten bromine atoms. epa.gov Theoretically, 209 different PBDE congeners are possible, distinguished by the number and position of the bromine atoms. nih.govepa.gov this compound is also classified more broadly within the group of polyhalogenated phenol (B47542) aliphatic ethers (PHPhAEs).
Structural analogues of this compound include other brominated flame retardants and related compounds. These analogues often share a similar structural backbone but differ in the degree of bromination or the nature of their functional groups. The study of these analogues is important for understanding structure-activity relationships and the environmental fate of this class of compounds.
A key analogue is 1,2-bis(pentabromophenyl)ethane (DBDPE), another brominated flame retardant used in thermoplastics, textiles, and coatings. isotope.comservice.gov.uk Other related compounds include those with varying numbers of bromine atoms or different ether-linked groups, such as 2-(2,4,6-tribromophenoxy)ethanol (B1619372) and 1,2-Bis(2,4,6-tribromophenoxy)ethane (B127256). cpsc.gov
| Property | Value |
| IUPAC Name | 2-(2,3,4,5,6-pentabromophenoxy)ethanol |
| CAS Number | 60593-02-4 |
| Molecular Formula | C8H5Br5O2 |
| Molecular Weight | 532.64 g/mol |
| Chemical Class | Polybrominated Diphenyl Ether (PBDE) epa.gov, Polyhalogenated Phenol Aliphatic Ether (PHPhAE) |
Positional Isomerism and Conformation in Theoretical Studies
The physicochemical properties and environmental behavior of compounds like this compound are heavily influenced by their three-dimensional structure, which includes aspects of positional isomerism and molecular conformation.
Positional Isomerism: Positional isomerism arises when functional groups or substituents occupy different positions on the same molecular skeleton. dergipark.org.tr For this compound, this primarily relates to the arrangement of the five bromine atoms on the phenyl ring. While the name implies a 2,3,4,5,6-pentabromo substitution pattern, other isomers with different bromine placements are theoretically possible. Furthermore, isomers could exist based on the substitution position on the ethanol moiety, although "2-phenoxy" specifies the linkage. Theoretical studies, particularly those employing quantum chemical computation methods like Density Functional Theory (DFT), are crucial for investigating the effects of positional isomerism. dergipark.org.tr These studies can predict differences in thermodynamic stability, reactivity, and electronic properties among isomers, providing insight into which forms are most likely to be prevalent or environmentally significant. dergipark.org.tr
Conformational Analysis: Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. auremn.org.br The structure of this compound contains several rotatable single bonds, specifically the C-O and C-C bonds in the phenoxyethanol (B1677644) side chain.
Rotation around C-C and C-O bonds: The flexibility of the ethanol side chain allows the molecule to adopt numerous conformations. The rotation around these bonds can give rise to different staggered and eclipsed forms. chemicalpapers.com
Influence of Hydrogen Bonding: Theoretical studies of similar 1,2-disubstituted ethane derivatives, such as 1,2-ethanediol, show that the formation of an intramolecular hydrogen bond can stabilize certain conformations. chemicalpapers.com In this compound, an intramolecular hydrogen bond could potentially form between the hydroxyl group's hydrogen and the ether oxygen, influencing the molecule's preferred shape.
Theoretical and computational chemistry provides powerful tools for exploring these conformational landscapes. sfu.ca By calculating the potential energy surface as a function of dihedral angles, researchers can identify the most stable, low-energy conformers. auremn.org.br These computational approaches, often combined with experimental methods like NMR spectroscopy, are essential for understanding the dynamic nature of molecules and how their shape affects their interactions in biological and environmental systems. sfu.canih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
60593-02-4 |
|---|---|
Molecular Formula |
C8H5Br5O2 |
Molecular Weight |
532.64 g/mol |
IUPAC Name |
2-(2,3,4,5,6-pentabromophenoxy)ethanol |
InChI |
InChI=1S/C8H5Br5O2/c9-3-4(10)6(12)8(15-2-1-14)7(13)5(3)11/h14H,1-2H2 |
InChI Key |
ZANXWPPILUXIGV-UHFFFAOYSA-N |
Canonical SMILES |
C(COC1=C(C(=C(C(=C1Br)Br)Br)Br)Br)O |
Origin of Product |
United States |
Synthesis and Derivatization Methodologies
Established Synthetic Routes for Phenoxy-Ethanol Derivatives
The creation of the phenoxy-ethanol scaffold is fundamentally about forming a stable carbon-oxygen-carbon (ether) bond between an aromatic ring and an ethanol (B145695) moiety. Concurrently, the synthesis of the brominated aromatic part involves well-known halogenation techniques.
The formation of the aryl ether linkage is a cornerstone of organic synthesis. Two primary methods have been established for this purpose: the Williamson ether synthesis and the Ullmann condensation. orgchemres.orgwikipedia.org
The Williamson ether synthesis is a versatile and widely used method that proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.org The reaction involves an alkoxide ion, which acts as a potent nucleophile, attacking an electrophilic carbon atom bearing a good leaving group, typically a halide or a sulfonate ester. masterorganicchemistry.comlibretexts.org In the context of phenoxy-ethanol derivatives, this involves the reaction of a phenoxide ion (the conjugate base of a phenol) with an alkyl halide such as 2-chloroethanol (B45725). wikipedia.orggoogle.com The reaction is typically carried out in the presence of a base to deprotonate the phenol (B47542), forming the reactive phenoxide. youtube.com
The Ullmann condensation (or Ullmann ether synthesis) is a copper-catalyzed cross-coupling reaction. wikipedia.orgorganic-chemistry.org This method is particularly useful for forming diaryl ethers or alkyl aryl ethers from an aryl halide and an alcohol or phenol. organic-chemistry.org Traditional Ullmann reactions required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper. wikipedia.orgnih.gov However, modern advancements have led to the development of soluble copper catalysts supported by ligands, which allow the reaction to proceed under milder conditions. wikipedia.org The mechanism involves the formation of a copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.org
Table 1: Comparison of Major C-O Bond Formation Strategies
| Feature | Williamson Ether Synthesis | Ullmann Condensation |
|---|---|---|
| Reaction Type | SN2 Nucleophilic Substitution wikipedia.org | Copper-Catalyzed Cross-Coupling wikipedia.org |
| Reactants | Phenoxide + Alkyl Halide (e.g., 2-chloroethanol) wikipedia.org | Phenol + Aryl Halide (copper catalyst needed) wikipedia.org |
| Key Intermediate | Alkoxide ion (nucleophile) wikipedia.org | Copper(I) alkoxide wikipedia.org |
| Typical Conditions | Base (e.g., NaH, NaOH) in a suitable solvent masterorganicchemistry.comyoutube.com | High temperatures, polar solvents (traditional); milder with modern catalysts wikipedia.org |
The introduction of bromine atoms onto the phenol ring is achieved through electrophilic aromatic substitution. wikipedia.org The hydroxyl group of phenol is a strong activating group, meaning it increases the electron density of the benzene (B151609) ring, making it highly susceptible to attack by electrophiles. chemistrystudent.combyjus.com This high reactivity allows phenol to be brominated readily, often without the need for a Lewis acid catalyst that is typically required for the halogenation of less activated aromatic compounds like benzene. wikipedia.orgbyjus.commt.com
When phenol is treated with bromine water, the reaction is vigorous and results in the formation of a white precipitate of 2,4,6-tribromophenol (B41969). byjus.comyoutube.com To achieve exhaustive bromination to produce pentabromophenol (B1679275), more forceful conditions are necessary. Common brominating agents include elemental bromine (Br₂), N-Bromosuccinimide (NBS), and hydrobromic acid (HBr) in the presence of an oxidizing agent. chemrxiv.orgchemistryviews.org For less reactive substrates or to control the degree of halogenation, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) can be employed to polarize the halogen molecule, making it a stronger electrophile. mt.comstudymind.co.uk
Table 2: Common Reagents for Aromatic Bromination
| Reagent(s) | Role/Use | Reference |
|---|---|---|
| Br₂ / Water | Direct bromination of activated rings like phenol, often leading to polysubstitution. | byjus.com |
| Br₂ / Lewis Acid (FeBr₃, AlBr₃) | Bromination of less activated aromatic rings by enhancing the electrophilicity of bromine. | mt.com |
| N-Bromosuccinimide (NBS) | A source of electrophilic bromine, often used for more controlled or selective bromination. | chemrxiv.org |
| HBr / Oxidizing Agent | In-situ generation of bromine for electrophilic attack. | chemistryviews.org |
Precursor Chemistry and Reaction Pathways Specific to Pentabromophenol
The synthesis of 2-(pentabromophenoxy)ethanol directly relies on the availability of its key precursor, pentabromophenol, and the subsequent etherification of this intermediate.
Pentabromophenol (PBP) is not typically synthesized in a single step from phenol. The high reactivity of the phenol ring leads first to the rapid formation of 2,4,6-tribromophenol. acs.org A common and effective laboratory-scale synthesis of pentabromophenol involves a two-step procedure:
Tribromination: Phenol is first treated with an excess of bromine, often in a solvent or neat, to produce 2,4,6-tribromophenol. acs.org
Perbromination: The resulting 2,4,6-tribromophenol is then subjected to further bromination under more forcing conditions. This typically involves reacting it with additional bromine in the presence of a catalyst, such as finely powdered iron, which generates the active Lewis acid catalyst (FeBr₃) in situ. acs.org This second step substitutes the remaining hydrogen atoms on the aromatic ring to yield pentabromophenol. acs.orgnih.gov
Table 3: Reaction Scheme for Pentabromophenol Synthesis
| Step | Reactants | Conditions | Product | Reference |
|---|---|---|---|---|
| 1 | Phenol + Bromine (excess) | Room temperature | 2,4,6-Tribromophenol | acs.org |
| 2 | 2,4,6-Tribromophenol + Bromine | Iron powder catalyst, heat | Pentabromophenol | acs.org |
With pentabromophenol in hand, the final step is the formation of the ether linkage to introduce the 2-hydroxyethyl group. This is typically achieved via a Williamson-type synthesis or by direct alkoxylation with ethylene (B1197577) oxide.
In the Williamson ether synthesis approach, pentabromophenol is first deprotonated with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the sodium or potassium pentabromophenoxide salt. This nucleophilic salt is then reacted with 2-chloroethanol. The phenoxide attacks the carbon atom bearing the chlorine, displacing the chloride ion in an SN2 reaction to form the desired this compound product. wikipedia.orggoogle.com
Alternatively, a direct alkoxylation reaction can be performed using ethylene oxide. In this method, the pentabromophenoxide salt, acting as a nucleophile, attacks one of the carbon atoms of the strained three-membered epoxide ring. researchgate.net This nucleophilic ring-opening reaction forms an alkoxide intermediate, which is subsequently protonated during workup to yield this compound. This reaction is often catalyzed by a base and driven by the release of ring strain. researchgate.netgoogle.com
Table 4: Etherification Pathways for Pentabromophenol
| Pathway | Reagents | Mechanism | Key Features |
|---|---|---|---|
| Williamson Synthesis | 1. Pentabromophenol + Base (e.g., NaOH)2. 2-Chloroethanol | SN2 Nucleophilic Substitution | A classic, reliable method involving a good leaving group (Cl⁻). wikipedia.org |
| Alkoxylation | 1. Pentabromophenol + Base2. Ethylene Oxide | Nucleophilic Ring-Opening | Highly efficient due to the strained epoxide ring; atom economical. researchgate.net |
Advanced Synthetic Methodologies and Catalytic Approaches
To improve the efficiency, yield, and environmental footprint of the synthesis, advanced methodologies can be applied, particularly to the etherification step.
Phase-Transfer Catalysis (PTC) is a powerful technique for accelerating reactions between reactants located in different immiscible phases (e.g., a solid base and an organic substrate in a nonpolar solvent). crdeepjournal.orgptfarm.pl In the synthesis of this compound via the Williamson route, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), can be used. researchgate.net The catalyst transports the phenoxide anion from the solid or aqueous phase into the organic phase where the alkylating agent (2-chloroethanol) resides, thereby dramatically increasing the reaction rate and often allowing for the use of milder conditions and less expensive bases like sodium or potassium carbonate. crdeepjournal.orgptfarm.pl
Microwave-assisted synthesis has emerged as a valuable tool for accelerating organic reactions. orgchemres.org Applying microwave irradiation to the Williamson ether synthesis can significantly reduce reaction times from hours to minutes. orgchemres.org The rapid heating provided by microwaves can enhance reaction rates and improve yields, often under solvent-free conditions, which aligns with the principles of green chemistry. orgchemres.org
Modern developments in Ullmann-type couplings have also provided more advanced catalytic approaches. While the classic Ullmann reaction requires harsh conditions, newer systems using copper catalysts with specific ligands (e.g., diamines, acetylacetonates) can facilitate C-O bond formation under much milder temperatures, with lower catalyst loading and greater functional group tolerance. wikipedia.orgnih.gov These catalytic systems could potentially be adapted for the synthesis of highly substituted ethers like this compound.
Table 5: Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₈H₅Br₅O₂ |
| 2,4,6-Tribromophenol | C₆H₃Br₃O |
| 2-Chloroethanol | C₂H₅ClO |
| Aluminum Chloride | AlCl₃ |
| Bromine | Br₂ |
| Ethylene Oxide | C₂H₄O |
| Iron(III) Bromide | FeBr₃ |
| N-Bromosuccinimide | C₄H₄BrNO₂ |
| Pentabromophenol | C₆HBr₅O |
| Phenol | C₆H₆O |
| Potassium Carbonate | K₂CO₃ |
| Sodium Hydroxide | NaOH |
Exploration of Green Chemistry Principles in Synthesis
The traditional synthesis of aromatic ethers, such as the Williamson ether synthesis, often involves the use of hazardous solvents, strong bases, and produces significant salt byproducts. In the context of producing this compound, a greener approach would aim to mitigate these issues. Key green chemistry principles applicable to the synthesis of this compound include the use of safer solvents, catalytic methods, and improved atom economy. yale.edumsu.educonsensus.appepa.govacs.org
One potential green synthetic route could involve a phase-transfer catalyzed reaction. This method can facilitate the reaction between the sodium or potassium salt of pentabromophenol and 2-chloroethanol or ethylene carbonate in a biphasic system, potentially reducing the need for harsh, anhydrous organic solvents. google.com The use of ethylene carbonate as the ethanol source is particularly advantageous as it avoids the use of the more hazardous ethylene oxide. google.comincheechem.com
Another approach centers on the use of catalytic systems. For instance, palladium-catalyzed etherification of phenols has been shown to be effective under mild conditions. frontiersin.org While typically used for less substituted phenols, research into robust catalysts could enable the efficient synthesis of highly brominated compounds like this compound. Such catalytic methods would reduce the generation of stoichiometric byproducts, a core tenet of green chemistry. acs.org
The choice of solvent is also a critical factor. The replacement of volatile organic compounds (VOCs) with greener alternatives such as ionic liquids or supercritical fluids could significantly reduce the environmental impact of the synthesis. These alternative solvents can also offer benefits in terms of reaction rates and selectivity.
Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Aromatic Ethers
| Feature | Traditional Williamson Ether Synthesis | Green Chemistry Approaches |
| Solvent | Anhydrous polar aprotic solvents (e.g., DMF, DMSO) | Water, ionic liquids, supercritical fluids, or solvent-free conditions |
| Base | Strong bases (e.g., NaH, NaOH) | Weaker bases with phase-transfer catalyst, or catalytic systems |
| Byproducts | Stoichiometric amounts of inorganic salts | Catalytic amounts of byproducts, or recyclable catalysts |
| Energy | Often requires high temperatures and anhydrous conditions | Milder reaction conditions, potentially lower energy consumption |
Stereoselective and Regioselective Synthesis Considerations
For the specific molecule of this compound, the ethanol moiety does not possess a chiral center, rendering stereoselective synthesis considerations for this part of the molecule moot. However, the principles of stereoselective etherification are crucial in the synthesis of more complex analogs where a chiral alcohol might be used. Nickel-catalyzed enantioconvergent allylation of phenols, for example, allows for the creation of chiral C-O bonds with high enantioselectivity. researchgate.net Although not directly applicable to the synthesis of this compound from 2-chloroethanol, this highlights the potential for creating chiral derivatives.
Regioselectivity is a more pertinent consideration, particularly if starting from a phenol with multiple hydroxyl groups or an alcohol with multiple reactive sites. In the case of synthesizing this compound from pentabromophenol and a suitable two-carbon unit, the reaction is inherently regioselective, targeting the single phenolic hydroxyl group. However, in the synthesis of related, less symmetrically substituted polybrominated phenoxyethanols, the position of etherification on the aromatic ring would be a critical factor to control. The choice of catalyst and reaction conditions can influence the regioselectivity of such reactions. organic-chemistry.org
Derivatization for Analytical and Mechanistic Studies
Introduction of Reporter Groups for Spectroscopic Analysis
The analysis of this compound, particularly at trace levels in complex matrices, can be enhanced by derivatization to introduce a reporter group. This is a common strategy for improving the sensitivity and selectivity of analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography (LC). mdpi.com For phenolic compounds and alcohols, the hydroxyl group is a common site for derivatization.
For GC-MS analysis, derivatization of the terminal hydroxyl group of this compound can improve its volatility and chromatographic behavior. A common approach for hydroxyl-containing compounds, including brominated flame retardants, is acylation. scielo.org.zamdpi.com For example, reaction with heptafluorobutyric anhydride (B1165640) (HFBA) would introduce a heptafluorobutyryl group, which is highly electronegative and enhances detection by electron capture negative ionization mass spectrometry (ECNI-MS). scielo.org.za
Another strategy involves silylation, where a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This derivatization is widely used to increase the volatility and thermal stability of analytes for GC analysis.
For UV-Vis or fluorescence spectroscopic analysis, a chromophoric or fluorophoric group could be introduced. While the pentabromophenoxy moiety is already UV-active, derivatization of the hydroxyl group with a suitable chromophore could shift the absorption wavelength to a more convenient region or enhance the molar absorptivity. nih.gov For instance, reaction with dansyl chloride would introduce a fluorescent dansyl group, enabling highly sensitive detection by fluorescence spectroscopy.
Table 2: Potential Derivatization Reagents for this compound
| Derivatizing Reagent | Reporter Group | Analytical Technique | Purpose |
| Heptafluorobutyric anhydride (HFBA) | Heptafluorobutyryl | GC-ECNI-MS | Enhance sensitivity |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) | GC-MS | Improve volatility and thermal stability |
| Dansyl chloride | Dansyl | Fluorescence Spectroscopy, LC-MS | Introduce fluorescence for high sensitivity |
| Propanoic anhydride | Propanoate | GC-MS | Improve chromatographic performance and introduce a traceable "reporter" group nih.gov |
Functionalization for Biotransformation Pathway Elucidation
Understanding the metabolic fate of this compound is crucial for assessing its potential environmental and biological impact. Biotransformation studies often involve the use of isotopically labeled compounds or the introduction of functional groups that facilitate the tracking and identification of metabolites. researchgate.netnih.gov
The synthesis of an isotopically labeled version of this compound, for instance with Carbon-13 or Deuterium in the ethanol moiety, would be a powerful tool. The labeled compound and its metabolites can be traced and distinguished from endogenous compounds using mass spectrometry.
Functionalization of the terminal hydroxyl group can also aid in elucidating metabolic pathways. For example, converting the alcohol to an azide (B81097) or an alkyne would allow for the use of "click chemistry." Metabolites containing these functional groups could be readily conjugated to reporter molecules (e.g., biotin (B1667282) or a fluorescent dye) for isolation and identification.
The study of aromatic ether metabolism often reveals pathways such as O-dealkylation, ring hydroxylation, and side-chain oxidation. inchem.org In the case of this compound, potential metabolic pathways could involve the cleavage of the ether bond to yield pentabromophenol and ethylene glycol, or hydroxylation of the ethanol side chain. nih.gov Functionalization strategies would need to be designed to be stable to the expected metabolic transformations while providing a handle for downstream analysis.
Environmental Occurrence and Distribution Research
Methodologies for Environmental Monitoring and Spatial Mapping
The accurate assessment of PBDE contamination requires robust methodologies for sample collection and analysis across diverse environmental compartments.
Effective environmental monitoring of PBDEs relies on specific sampling strategies tailored to the unique characteristics of each environmental matrix. nih.gov
Air: Air sampling for PBDEs often involves both active and passive methods. Active sampling uses pumps to draw air through filters and sorbents to capture both particulate-bound and gas-phase PBDEs. Passive air samplers, which are less expensive and simpler to deploy, are also used to collect time-integrated samples, providing valuable data on long-term average concentrations.
Water: Water samples are typically collected as large-volume grab samples. Due to the low water solubility of PBDEs, analysis often involves solid-phase extraction (SPE) to concentrate the compounds from the water. epa.govnih.gov Hexane (B92381) or a mixture with dichloromethane (B109758) are considered reliable solvents for the extraction of PBDEs from water. nih.gov
Sediment and Soil: Sediment and soil samples are collected using corers or grab samplers. epa.gov Soxhlet extraction has been a conventional and effective method for extracting PBDEs from these solid matrices. nih.gov Other techniques such as accelerated solvent extraction (ASE) and microwave-assisted extraction (MAE) are also employed. nih.govresearchgate.net
Biota: Sampling of biological tissues, such as fish, marine mammals, and bird eggs, is crucial for understanding the bioaccumulation and biomagnification of PBDEs. nih.govresearchgate.net Tissues are typically homogenized and extracted to isolate the lipophilic PBDEs from the fatty components. researchgate.net
The analysis of PBDEs in these complex environmental samples is most commonly performed using gas chromatography coupled with mass spectrometry (GC/MS), often with high-resolution mass spectrometry (HRMS) for enhanced sensitivity and selectivity. researchgate.netnih.gov
PBDEs are not chemically bound to the materials in which they are used, allowing them to leach into the environment over time. epa.gov Key anthropogenic sources of PBDE release include:
Manufacturing and Industrial Processes: Emissions can occur during the production of PBDEs and their incorporation into commercial products. ospar.org
Consumer Products: A primary source of PBDEs in the environment is the leaching and abrasion from consumer goods such as furniture, electronics, and textiles throughout their lifecycle. nih.govnoaa.gov
Waste Disposal and Recycling: Landfills and e-waste recycling facilities are significant hotspots for PBDE release. ospar.orgresearchgate.net Improper handling and dismantling of electronic waste can lead to substantial contamination of the surrounding soil and air. researchgate.net Runoff and leachate from waste disposal sites can contaminate nearby water bodies. ospar.org
Assessment of these releases involves direct measurement of PBDE concentrations in effluents, emissions, and leachates from industrial sites, landfills, and recycling centers. Environmental forensic techniques can also be used to trace the sources of PBDEs in the environment by examining the specific congener patterns, which can be characteristic of different commercial mixtures.
Global and Regional Distribution Patterns
PBDEs have been detected in environmental samples from all continents, including remote regions far from their production and use, indicating their widespread distribution. researchgate.net
The presence of PBDEs in remote environments such as the Arctic and Antarctica provides strong evidence of their capacity for long-range environmental transport. researchgate.netnih.govresearchgate.netwm.edu
Atmospheric Transport: Less brominated PBDE congeners are semi-volatile, allowing them to undergo long-range atmospheric transport. researchgate.netunifr.ch They can be transported globally on wind currents, either in the gas phase or adsorbed to atmospheric particles, and are subsequently deposited in remote ecosystems through processes like "global distillation" or "cold trapping". researchgate.net
Oceanic Transport: Ocean currents also play a role in the global distribution of PBDEs, transporting contaminated sediments and organisms over long distances. researchgate.net
Modeling studies and empirical data from dated sediment cores have confirmed the long-range atmospheric transport of PBDEs, including the more heavily brominated congener, BDE-209. nih.govresearchgate.net The detection of PBDEs in the blubber of marine mammals in the Arctic is a clear indicator of this phenomenon. nih.gov
While PBDEs are globally distributed, their concentrations are not uniform, with certain areas exhibiting significantly higher levels of contamination, known as hotspots.
Urban and Industrial Areas: As expected, the highest concentrations of PBDEs are often found in and around densely populated and industrialized regions due to the high density of sources. researchgate.net
E-waste Recycling Sites: Electronic waste recycling and disposal sites, particularly in parts of Asia, are major hotspots for PBDE contamination, with extremely high concentrations found in soil, air, and biota in the vicinity of these operations. nih.gov
Wastewater Treatment Plant Outfalls: Wastewater treatment plants receive PBDEs from domestic and industrial sources and can act as point sources of these contaminants to aquatic environments. researchgate.net
A study of small cetaceans in Asian waters found the highest concentrations of PBDEs in animals from Hong Kong, followed by Japan, with lower levels in the Philippines and India, suggesting significant pollution sources in these regions. nih.govresearchgate.net In a Brazilian urban lake, higher concentrations of PBDEs were attributed to effluent from wastewater treatment plants. researchgate.net
Temporal Trends and Fluxes in Environmental Compartments
Monitoring programs have tracked the concentrations of PBDEs in various environmental compartments over time, revealing important trends related to regulatory actions and the environmental fate of these compounds.
Following the phase-out and regulation of certain PBDE mixtures (PentaBDE and OctaBDE) in North America and Europe in the mid-2000s, many studies have reported decreasing concentrations in the environment. ospar.orgresearchgate.net For example, a decline in PBDE levels has been observed in Detroit River suspended sediments after the year 2000. researchgate.net Similarly, monitoring in the OSPAR maritime area (Northeast Atlantic) has shown that PBDE concentrations in sediment and biota have been stable or declining over the past two decades. ospar.org
However, the trends are not uniform globally. In some regions, concentrations have continued to increase or have remained stable. For instance, a study on Antarctic biota showed increasing concentrations of PBDEs in fur seal milk between 2000 and 2014, with no indication of a decline. wm.edu Similarly, a study on ringed seals in the Canadian Arctic showed that PBDE concentrations increased between 1981 and 2015, with no evidence of a decline following regulatory restrictions. nih.gov These findings highlight the persistence of PBDEs and the ongoing impact of long-range transport and releases from products still in use.
The table below presents a summary of PBDE concentrations found in various environmental matrices from different studies.
| Matrix | Location | Dominant Congeners | Concentration Range | Year of Study |
| Suspended Sediments | Detroit River, USA | BDE-209 | Several hundred ng/g | Post-2000 |
| Cetacean Blubber | Hong Kong | Not specified | up to 6000 ng/g lipid wt. | 1990-2001 |
| Cetacean Blubber | India | Not specified | 6.0 ng/g lipid wt. | 1990-2001 |
| Surface Sediments | Paranoá Lake, Brazil | BDE-47, BDE-99, BDE-100 | 3.9 - 19 ng/g dw | Recent |
| Ringed Seal Blubber | Canadian Arctic | BDE-47, BDE-99 | 376 - 6470 pg/g wet wt. | 1981-2015 |
| Fur Seal Milk | Antarctica | BDE-47, BDE-99 | Increasing trend | 2000-2014 |
Longitudinal Studies of Environmental Concentrations
Longitudinal studies, which track the concentration of contaminants over time, are crucial for understanding pollution trends. The analysis of dated sediment cores is a common method for reconstructing the historical deposition of persistent organic pollutants. While numerous studies have documented the increasing presence of various BFRs in the environment, specific data for 2-(Pentabromophenoxy)ethanol are not present in the reviewed literature.
However, studies on its parent compound, DBDPE, provide context. For instance, a study of a sediment core from a floodplain in Dar es Salaam, Tanzania, showed that DBDPE was first detected in layers corresponding to 2014, with concentrations increasing significantly in the most recent layers. frontiersin.orgfrontiersin.org This trend of rising concentrations of DBDPE in recent sediments has also been observed in North America and Asia, reflecting its increased use as a replacement for other BFRs like polybrominated diphenyl ethers (PBDEs). frontiersin.org The presence and increasing concentration of the parent compound in the environment suggest a potential for the corresponding increase of its degradation products over time.
Table 1: Example of Temporal Trend of DBDPE (Parent Compound) in a Sediment Core from Msimbazi River, Tanzania Data extracted from a study on emerging organic contaminants, illustrating the methodology used for longitudinal analysis. frontiersin.orgfrontiersin.org
| Year (Corresponding to Sediment Layer) | DBDPE Concentration (ng/g dry weight) |
| ~2014 | First Detected |
| ~2019 (Surface Layer) | 57 |
Modeling of Atmospheric and Aquatic Transport Fluxes
The environmental transport of this compound has not been specifically modeled. However, insights can be drawn from models developed for structurally similar BFRs and the physicochemical properties of its parent compound, DBDPE.
The long-range atmospheric transport of BFRs is complex. For compounds like DecaBDE (BDE-209), which has similarities to DBDPE, models suggest that chemicals which are persistent and sorb to atmospheric particles can have a greater potential for long-range transport than previously expected. nilu.no Key factors in these models include affinity for atmospheric particles, atmospheric half-life, wind speeds, and rates of dry and wet deposition (precipitation scavenging). nilu.no
The parent compound DBDPE is characterized by its extremely low water solubility and is expected to adsorb strongly to organic matter in soil, sediment, and sewage sludge. service.gov.uk This behavior would suggest that in aquatic systems, transport would be predominantly associated with suspended particles rather than in a dissolved phase. A UK environmental risk evaluation report predicted properties for potential degradation products of DBDPE, but specific transport flux models for these byproducts, including this compound, are not available. service.gov.uk
Sources and Release Pathways in the Technosphere
The "technosphere" encompasses the human-made environment, including manufacturing processes and waste streams. The primary pathway for the release of this compound is believed to be from the production and lifecycle of products containing its parent flame retardant, DBDPE.
Manufacturing and Production Emissions
There is no evidence to suggest that this compound is manufactured as a commercial product. Its presence in the technosphere is likely as a trace impurity or byproduct formed during the synthesis of DBDPE, or from its subsequent degradation. Manufacturers of DBDPE (commercial name Saytex® 8010) emphasize the molecule's high thermal and chemical stability, suggesting that degradation during high-temperature processing of polymers is minimal. albemarle.com
General data from the U.S. Environmental Protection Agency's (EPA) Toxics Release Inventory (TRI) for related BFRs, like decaBDE, show that releases can occur from manufacturing, processing, and import facilities. epa.gov These releases are to air, water, and land, with a significant portion being transferred offsite to landfills. epa.gov Similar pathways could be assumed for any impurities or byproducts like this compound that might be present in the technical DBDPE product.
Release from Material Degradation and Waste Management
The most significant potential source of this compound in the environment is the degradation of DBDPE from finished products throughout their use and after their disposal. DBDPE is an additive flame retardant, meaning it is physically mixed into polymers rather than chemically bound, making it more susceptible to release.
Studies have shown that DBDPE can undergo photolytic degradation when exposed to UV light, such as natural sunlight. researchgate.netacs.org This process involves the breaking of carbon-bromine bonds to form less-brominated substances. researchgate.net While the specific degradation products are not always fully characterized, the formation of alcohol derivatives like this compound is a plausible degradation pathway. One study noted that the thermal degradation behavior of DBDPE powder changed substantially after just a few hours of UV irradiation. researchgate.net
End-of-life products containing BFRs, particularly electronics (e-waste), furniture, and building materials, are a major reservoir for these compounds. Landfills are the ultimate sink for much of this waste. BFRs are frequently detected in landfill leachate, which is the contaminated liquid that percolates through the waste. researchgate.netnih.govnih.gov Although specific monitoring for this compound in leachate is not documented, the conditions within landfills—including the presence of other chemicals and microbial activity—could facilitate the slow degradation of DBDPE-containing plastics and the subsequent release of byproducts into the leachate. nih.govresearchgate.net
Table 2: Common Sources of Brominated Flame Retardants in Waste Streams
| Waste Category | Examples of Products | Potential Release Mechanism |
| Electronic Waste (E-Waste) | TV casings, computer circuit boards, connectors | Leaching from plastics, abrasion of particles |
| Automotive | Seats, dashboards, cables | Material degradation, shredder residue |
| Building Materials | Insulation foams, cables | Abrasion, long-term degradation |
| Furniture/Textiles | Polyurethane foam, back-coatings | Abrasion, dust formation, landfill leaching |
Environmental Fate and Transformation Pathways
Abiotic Degradation Mechanisms
Abiotic degradation involves the chemical transformation of a substance without the involvement of living organisms. Key environmental factors driving these processes include sunlight (photolysis), water (hydrolysis), and heat (thermolysis).
Photolytic Transformation Processes
Other potential photolytic transformation pathways observed for similar brominated flame retardants include:
Hydroxylation: The exchange of a bromine atom for a hydroxyl group (Br➔OH exchange) is a relevant transformation, leading to the formation of hydroxylated degradation products. nih.gov Studies on other brominated compounds indicate this is a significant process. nih.gov
Intramolecular Cyclization: Homolytic dissociation of a C-Br bond can lead to intramolecular cyclization, potentially forming polybrominated dibenzofurans (PBDFs) from the pentabromophenoxy moiety. nih.gov
Ether Bond Cleavage: Photolytic cleavage of the ether bond could occur, leading to the formation of pentabromophenol (B1679275) and other derivatives. epa.gov
The rate of photolytic degradation is generally observed to decrease with a lower degree of bromination. nih.gov
Interactive Data Table: Potential Photolytic Transformation Products
Hydrolytic Stability and Kinetics in Aquatic Systems
Specific experimental data on the hydrolysis kinetics of 2-(Pentabromophenoxy)ethanol in aquatic systems is scarce. However, the chemical structure suggests a high degree of hydrolytic stability under typical environmental pH (4-9) and temperature conditions. The two main linkages, the aryl ether bond (C-O-C) and the aromatic carbon-bromine bonds (C-Br), are generally resistant to hydrolysis.
Thermal Degradation Studies and By-product Formation
No thermal degradation studies have been published for this compound specifically. However, extensive research on structurally analogous brominated flame retardants provides a strong indication of its likely thermal decomposition behavior and by-product formation. murdoch.edu.au
A closely related compound, 1,2-bis-(2,4,6-tribromophenoxy)ethane (BTBPE), decomposes at 340°C, primarily yielding 2,4,6-tribromophenol (B41969) and vinyl 2,4,6-tribromophenyl (B11824935) ether. researchgate.net At elevated temperatures or with prolonged heating, secondary reactions produce hydrogen bromide, ethylene (B1197577) bromide, polybrominated vinyl phenyl ethers, diphenyl ethers, and dibenzodioxins. researchgate.net
Studies on decabromodiphenyl ether (BDE-209) show that the initial step in thermal decomposition is the fission of the ether linkage, which generates pentabromophenyl and pentabromophenoxy radicals. nih.gov These highly reactive radicals can then participate in a variety of subsequent reactions.
Based on these analogies, the thermal degradation of this compound likely proceeds via cleavage of the ether bond or the C-C bond of the ethanol (B145695) moiety. This would lead to the formation of pentabromophenol, along with various smaller volatile organic compounds. At higher temperatures, these intermediates can react further to form more hazardous by-products, including polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs). murdoch.edu.au
Interactive Data Table: Likely Thermal Degradation By-products
Biotic Degradation Pathways in Environmental Media
Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. It is a critical process determining the ultimate fate of many organic pollutants in soil and water. researchgate.net
Microbial Degradation and Bioremediation Potential
There are no specific studies detailing the microbial degradation of this compound. However, the molecule possesses two distinct moieties for which microbial degradation pathways are well-known: a pentabrominated phenyl ring and an ethanol side chain. This suggests that the compound has the potential to be biodegraded.
Degradation of the Ethanol Moiety: The ethanol side chain is a simple alcohol. Many microorganisms possess the enzymatic machinery to oxidize alcohols. This typically involves a two-step process converting the alcohol first to an aldehyde and then to a carboxylic acid, which can then enter central metabolic pathways. mdpi.com
Degradation of the Aromatic Moiety: The biodegradation of halogenated aromatic compounds is widely documented. Bacteria capable of degrading these compounds are commonly isolated from contaminated environments. nih.govscispace.com The initial step often involves oxygenase enzymes that hydroxylate the aromatic ring, making it susceptible to ring cleavage. frontiersin.org The high degree of bromination on the phenoxy ring likely makes it recalcitrant, but degradation is still plausible, potentially starting with reductive debromination under anaerobic conditions or oxidative attack under aerobic conditions. Microbial consortia often show higher degradation efficiency for complex pollutants than single strains. nih.govnih.gov
Identification of Microbial Consortia and Specific Enzymes
While no specific consortia have been identified for this compound, bacterial genera known for degrading other halogenated aromatic compounds, such as pentachlorophenol, could potentially degrade the pentabromophenoxy group. These include Pseudomonas, Sphingomonas, Arthrobacter, and Acinetobacter. scispace.comnih.gov
The key enzymes likely involved in the degradation process can be inferred from known metabolic pathways:
Oxidoreductases: This broad class of enzymes is critical for initiating degradation.
Alcohol Dehydrogenase (ADH): Would likely catalyze the initial oxidation of the ethanol group to 2-(pentabromophenoxy)acetaldehyde. mdpi.com
Aldehyde Dehydrogenase (ALDH): Would catalyze the subsequent oxidation of the aldehyde to 2-(pentabromophenoxy)acetic acid. mdpi.com
Oxygenases (Mono- and Dioxygenases): These are crucial for attacking the stable aromatic ring, typically by adding hydroxyl groups, which precedes ring cleavage. frontiersin.org They are also implicated in the cleavage of ether bonds in related compounds.
Hydrolases: While abiotic hydrolysis is slow, enzymatic hydrolysis of the ether bond by etherase enzymes could be a possible degradation step.
Reductive dehalogenases: Under anaerobic conditions, these enzymes can remove bromine atoms from the aromatic ring, a critical first step in the degradation of many polyhalogenated compounds.
Interactive Data Table: Hypothetical Biotic Degradation Pathway and Enzymes
Metabolic Pathways and Intermediate Metabolite Characterization
The metabolism of this compound is not extensively documented in scientific literature. However, its metabolic fate can be inferred from the known biotransformation pathways of its constituent chemical moieties: the pentabromophenoxy group, which is structurally related to polybrominated diphenyl ethers (PBDEs), and the ethanol group.
The ethanol moiety is anticipated to undergo oxidation. In biological systems, ethanol is primarily metabolized by alcohol dehydrogenase (ADH) into a toxic acetaldehyde (B116499) intermediate. Subsequently, aldehyde dehydrogenase (ALDH) further catalyzes the conversion of acetaldehyde to acetate (B1210297). mdpi.com This acetate can then enter the citric acid cycle. Another pathway involves the microsomal ethanol oxidizing system (MEOS), particularly the cytochrome P-450 enzyme CYP2E1, which also oxidizes ethanol to acetaldehyde. mdpi.comnih.gov
The pentabromophenoxy group's metabolism is likely to follow pathways observed for highly brominated diphenyl ethers, such as Decabromodiphenyl ether (BDE-209). These pathways include:
Reductive Debromination : This is a primary metabolic step, especially under anaerobic conditions, where bromine atoms are sequentially removed from the aromatic ring. This process can lead to the formation of less-brominated congeners. researchgate.net
Hydroxylation : The aromatic ring can be hydroxylated, a common oxidative reaction mediated by cytochrome P-450 enzymes. This can occur with or without prior debromination. Studies on BDE-99 have identified monohydroxylated pentabrominated diphenyl ether metabolites. nih.gov
Ether Bond Cleavage : The ether linkage between the pentabromophenyl ring and the ethanol group may be cleaved, leading to the formation of pentabromophenol and ethanol. Pentabromophenol can then undergo further metabolism.
Combining these pathways, the metabolism of this compound could hypothetically proceed through the oxidation of the ethanol group to form 2-(pentabromophenoxy)acetic acid, followed by or concurrent with reductive debromination and hydroxylation of the aromatic ring. Cleavage of the ether bond would yield pentabromophenol, which itself is subject to further biotransformation.
Anaerobic and Aerobic Transformation Kinetics
The transformation kinetics of this compound in the environment are influenced by the presence or absence of oxygen.
Anaerobic Transformation: In anaerobic environments, such as buried sediments, reductive debromination is a more favorable transformation pathway for highly brominated compounds. This process is generally slow but can lead to the formation of lower-brominated, and potentially more mobile, congeners. For other brominated flame retardants like Tetrabromobisphenol A (TBBPA), anaerobic conditions facilitate stepwise debromination. researchgate.net The hydrolysis of the ether bond may also occur under anaerobic conditions, which has been noted as a rate-limiting step for other compounds like endosulfan. nih.gov
The kinetics of these transformations are highly variable and depend on specific environmental conditions. The half-lives of related brominated flame retardants in soil highlight this variability.
| Compound | Half-life in Aerobic Soil (days) | Half-life in Anaerobic Soil (days) |
|---|---|---|
| Decabromodiphenyl ether (BDE-209) | >400 (no significant degradation) | >400 |
| 2,4,4'-tribromodiphenyl ether (BDE 28) | 340 | >400 |
| Tetrabromobisphenol A (TBBPA) | 150 | 110 |
| 2,4,6-tribromophenol (246BrPh) | 7 | 10 |
This table presents extrapolated half-life data for related brominated compounds, suggesting that this compound would likely exhibit high persistence, particularly under aerobic conditions. Data sourced from Nyholm et al., 2010. researchgate.netosti.gov
Partitioning Behavior and Inter-Compartmental Exchange
Sorption to Environmental Solids (Sediment, Soil, Particulate Matter)
Due to its chemical structure, featuring a large, hydrophobic pentabromophenyl group, this compound is expected to exhibit strong sorption to environmental solids. Polybrominated diphenyl ethers (PBDEs) show a high affinity for partitioning into sediments and soils. nih.govresearchgate.net This tendency increases with the degree of bromination, meaning the five bromine atoms on the phenyl ring of this compound will drive its partitioning out of the water phase and onto solid matrices rich in organic carbon.
This strong sorption behavior has several implications for the compound's environmental fate:
Reduced Bioavailability : Sorption to soil and sediment particles decreases the concentration of the compound in the aqueous phase, thereby reducing its availability to many aquatic organisms.
Increased Persistence : Contaminants sorbed to solids often exhibit slower degradation rates. nih.gov This is because they are less accessible to microbial degradation.
Transport : The compound can be transported over long distances while bound to suspended particulate matter in water or airborne dust and aerosols. nih.gov Sediments can act as a long-term sink and a potential secondary source of the contaminant if conditions change and the particles are resuspended. nih.govresearchgate.net
Volatilization and Air-Surface Exchange Dynamics
This compound is classified as a semivolatile organic compound (SVOC). Its tendency to volatilize from surfaces like soil or water into the atmosphere is relatively low. This is due to its high molecular weight and the presence of the polar ethanol group, which tends to lower vapor pressure.
Volatilization is the process of a substance converting from a liquid or solid state to a gaseous state. awsjournal.org The intensity of this process is governed by the compound's vapor pressure, which is in turn affected by temperature and its affinity for the surface it is on. awsjournal.orgresearchgate.net While the volatility of this compound itself is low, it can enter the atmosphere bound to particulate matter. nih.gov In the atmosphere, SVOCs like this partition between the gas phase and the particulate phase. nih.gov This air-surface exchange means the compound can be deposited from the atmosphere onto soil and water surfaces and can be re-volatilized, contributing to its long-range environmental transport.
Interplay of Environmental Factors on Fate Processes
The environmental fate of this compound is not governed by a single process but by the complex interplay of various environmental factors.
Temperature : Temperature significantly influences the rates of both volatilization and degradation. nih.gov Higher temperatures increase a chemical's vapor pressure, enhancing its potential to move from soil or water into the air. awsjournal.org Temperature also affects microbial activity, which can alter the rate of biodegradation. nih.gov
Matrix Properties : The characteristics of the environmental compartment (air, water, soil, sediment) are critical. In soil and sediment, factors such as organic carbon content, pH, and texture will determine the extent of sorption. High organic carbon content leads to stronger binding, reducing mobility and bioavailability. nih.gov
Oxygen Availability : As discussed under kinetics, the presence or absence of oxygen is a determining factor for the transformation pathway. Aerobic environments favor oxidative processes, while anaerobic environments favor reductive debromination. researchgate.netosti.gov
Sunlight (Photolysis) : Although not detailed in the preceding sections, photolytic degradation can be a significant transformation pathway for PBDEs in surface waters and in the atmosphere, potentially leading to debromination. The presence of sunlight would add another layer of complexity to the fate of this compound.
Scientific Data Unvailable for this compound Bioaccumulation and Biotransformation
Following a comprehensive review of publicly available scientific literature, it has been determined that there is no specific research data available for the chemical compound this compound concerning its bioaccumulation, biotransformation, or trophic transfer in environmental systems. Extensive searches for this particular compound have not yielded any studies that would allow for a scientifically accurate and detailed article based on the requested outline.
The conducted research queries included specific terms such as "this compound bioaccumulation," "this compound trophic transfer," "this compound biotransformation," "Phase I metabolism of this compound," and related terms involving hydroxylation and dehalogenation reactions. These searches were performed across broad scientific databases and search engines.
While a vast body of research exists for other brominated flame retardants, such as Polybrominated Diphenyl Ethers (PBDEs) and Hexabromocyclododecane (HBCD), which details their environmental fate and metabolic pathways, this information is not directly applicable to this compound. The user's specific instruction to focus solely on this compound prevents the inclusion of data from these related but chemically distinct compounds.
Furthermore, attempts to identify the compound through its CAS number were inconclusive, with some databases associating the number 36483-58-6 with a different brominated flame retardant, Tris(tribromoneopentyl)phosphate. This ambiguity further complicates the retrieval of specific toxicological and environmental data.
Given the strict adherence required to the provided outline and the focus on a single chemical for which no peer-reviewed data appears to exist in the public domain, it is not possible to generate the requested article. The creation of such an article would necessitate speculation or the misapplication of data from other compounds, which would compromise the scientific accuracy and integrity of the content.
Therefore, until specific research on the bioaccumulation and biotransformation of this compound is conducted and published, a detailed and scientifically sound article on this topic cannot be produced.
Bioaccumulation and Biotransformation Studies in Environmental Systems
Biotransformation Processes in Organisms
Mechanistic Studies of Phase I Biotransformation Pathways
Cytochrome P450 Enzyme System Involvement
The initial step in the biotransformation of many xenobiotics, including BFRs, is often mediated by the cytochrome P450 (CYP) enzyme system. nih.gov These enzymes catalyze a variety of oxidative reactions that can lead to the detoxification or, in some cases, bioactivation of the parent compound. For ether-linked BFRs, a crucial metabolic reaction is the cleavage of the ether bond.
While specific CYP isozymes responsible for the metabolism of 2-(Pentabromophenoxy)ethanol have not been identified, studies on analogous compounds offer predictive information. For instance, research on 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (BTBPE), which shares a similar phenoxy-ether structure, suggests that metabolism can occur. In a study using male Sprague-Dawley rats, one of the identified fecal metabolites of BTBPE was tribromophenoxyethanol, indicating cleavage on one side of the ether linkage. nptel.ac.in
Furthermore, computational modeling studies investigating the oxidation of BTBPE by a Compound I model of cytochrome P450s have shown that alkyl hydrogen abstraction is a potential metabolic pathway. This reaction would lead to the formation of bis(2,4,6-tribromophenoxy)ethanol, which could subsequently undergo hydrolysis to yield 2,4,6-tribromophenol (B41969), a known neurotoxic compound. nih.gov This suggests that the ethanol (B145695) moiety of this compound could be a target for CYP-mediated oxidation, potentially leading to the formation of an aldehyde or carboxylic acid metabolite, or cleavage of the ether bond.
The table below summarizes the potential initial metabolic steps for this compound based on data from structurally related compounds.
| Metabolic Reaction | Enzyme System | Potential Products | Evidence from Analogs |
| Ether Linkage Cleavage | Cytochrome P450 | Pentabromophenol (B1679275) and Ethylene (B1197577) Glycol | Observed with 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE) in rats. nptel.ac.in |
| Alkyl Hydroxylation | Cytochrome P450 | Hydroxylated this compound | A common pathway for many xenobiotics with alkyl chains. |
| Oxidation of Ethanol Moiety | Alcohol Dehydrogenase / Cytochrome P450 | 2-(Pentabromophenoxy)acetaldehyde, 2-(Pentabromophenoxy)acetic acid | Standard metabolic pathway for primary alcohols. nih.gov |
Phase II Conjugation Mechanisms and Metabolite Excretion
Following Phase I metabolism, the resulting metabolites, which are often more polar, can undergo Phase II conjugation reactions. uomus.edu.iqdrughunter.comnih.gov These reactions involve the addition of endogenous molecules such as glucuronic acid, sulfate (B86663), or glutathione, which further increases water solubility and facilitates excretion from the body. uomus.edu.iqdrughunter.comnih.gov
For this compound, the primary sites for conjugation would be the hydroxyl group of the parent molecule or any hydroxylated metabolites formed during Phase I. Glucuronidation and sulfation are common pathways for hydroxylated xenobiotics. upol.cz For example, studies on other BFRs have suggested that phenolic metabolites can undergo glucuronidation. nih.gov
If the biotransformation of this compound leads to the formation of pentabromophenol, this phenolic metabolite would be a prime candidate for conjugation. The resulting glucuronide or sulfate conjugates would be more readily excreted in urine or bile. uomus.edu.iq
The potential Phase II conjugation pathways for metabolites of this compound are outlined in the table below.
| Phase I Metabolite | Conjugation Reaction | Conjugating Enzyme Family | Expected Conjugate |
| This compound | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | 2-(Pentabromophenoxy)ethyl glucuronide |
| This compound | Sulfation | Sulfotransferases (SULTs) | 2-(Pentabromophenoxy)ethyl sulfate |
| Pentabromophenol | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Pentabromophenyl glucuronide |
| Pentabromophenol | Sulfation | Sulfotransferases (SULTs) | Pentabromophenyl sulfate |
Comparative Biotransformation across Species and Phylogenies
The biotransformation of BFRs can vary significantly across different species and phylogenetic groups. diva-portal.orgnih.gov These differences are often attributed to variations in the expression and activity of metabolic enzymes, such as cytochrome P450s and conjugating enzymes. diva-portal.orgnih.gov
While no studies have directly compared the biotransformation of this compound across different species, research on other BFRs highlights the importance of considering inter-species variability. For example, in vitro studies on the flame retardant mixture Firemaster® BZ-54, which contains 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB) and bis(2-ethylhexyl)-2,3,4,5-tetrabromophthalate (TBPH), revealed species-specific differences in metabolism among fathead minnow, common carp, mouse, and snapping turtle. nih.gov TBPH was metabolized at different rates across the species tested, and TBB was not metabolized at all in the snapping turtle. nih.gov
Fish have been shown to possess a diverse range of CYP enzymes capable of metabolizing xenobiotics. nih.govresearchgate.net Studies on the metabolism of BDE-99 in Chinook salmon, for instance, identified a unique debromination product not observed in other fish species, and the reaction was not dependent on NADPH, suggesting a non-CYP mediated pathway. nih.gov In contrast, mammalian metabolism of BFRs often involves CYP-dependent hydroxylation and debromination. nih.govnih.gov
These findings underscore the need for caution when extrapolating metabolic data from one species to another. The biotransformation of this compound in an aquatic organism may differ significantly from that in a mammal.
Ecological Biomonitoring Methodologies for Environmental Contaminants
Biomarker Development for Exposure Assessment
Biomarkers of exposure are crucial tools for assessing the extent of contamination in and potential health risks to organisms. researchgate.net For BFRs, both the parent compounds and their metabolites can serve as biomarkers. researchgate.net Given the likely metabolism of this compound, its metabolites could be valuable biomarkers of exposure.
Specifically, the detection of pentabromophenol or its conjugates in biological samples could indicate exposure to this compound or other BFRs that produce this metabolite. The measurement of liver enzyme activities, such as certain cytochrome P450s, can also serve as a biomarker of effect, indicating an organism's response to chemical exposure. nih.govdntb.gov.ua For instance, exposure to BFRs has been associated with changes in the levels of liver-related biomarkers like aspartate aminotransferase (AST), alanine (B10760859) aminotransferase (ALT), and gamma-glutamyl transferase (GGT) in US adults. nih.govdntb.gov.ua
The table below presents potential biomarkers for assessing exposure to this compound.
| Biomarker Type | Specific Biomarker | Biological Matrix | Rationale |
| Parent Compound | This compound | Blood, Adipose Tissue, Milk | Direct measure of exposure. acs.org |
| Metabolite | Pentabromophenol | Urine, Blood, Feces | Indicates metabolic breakdown of the parent compound. |
| Conjugate | Pentabromophenol-glucuronide/sulfate | Urine, Bile | Indicates Phase II metabolism and excretion pathway. |
| Enzyme Activity | Cytochrome P450 isozymes (e.g., CYP2B6, CYP3A4) | Liver microsomes | Induction of these enzymes can indicate exposure to xenobiotics. |
| Liver Function | AST, ALT, GGT | Blood serum | Elevated levels can indicate liver stress or damage due to toxicant exposure. nih.govdntb.gov.ua |
Analytical Techniques for Compound Detection in Biological Matrices
The detection and quantification of BFRs and their metabolites in complex biological matrices such as blood, urine, and tissues require sophisticated analytical techniques. env.go.jpcdc.gov These methods typically involve sample extraction, cleanup to remove interfering substances, and instrumental analysis.
Common extraction techniques for BFRs from biological samples include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). env.go.jp For solid tissues, accelerated solvent extraction (ASE) may be employed. lcms.cz
The primary analytical instruments used for the detection of BFRs are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS). env.go.jpcdc.gov GC-MS is well-suited for the analysis of thermally stable and volatile compounds like many parent BFRs. For more polar metabolites, such as hydroxylated and conjugated forms, LC-MS/MS is often the method of choice. nih.gov High-resolution mass spectrometry (HRMS) can also be used for the identification of unknown metabolites. nptel.ac.in
While specific methods for the routine analysis of this compound in biological matrices are not well-documented in the literature, the general approaches for other BFRs would be applicable. The table below summarizes the analytical techniques commonly used for the detection of BFRs.
| Analytical Step | Technique | Description | Applicability to this compound |
| Extraction | Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Suitable for extracting the parent compound and less polar metabolites from liquid samples like blood and urine. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while the matrix is washed away, followed by elution of the analyte. | Effective for cleanup and concentration from various biological fluids. lcms.cz | |
| Accelerated Solvent Extraction (ASE) | Uses elevated temperatures and pressures to increase extraction efficiency from solid samples like tissues. lcms.cz | Applicable for tissue samples. | |
| Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection. | Suitable for the parent compound and potentially some less polar metabolites. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds based on their partitioning between a stationary and liquid mobile phase, followed by highly selective and sensitive mass detection. | Ideal for polar metabolites such as hydroxylated and conjugated forms. nih.gov | |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, facilitating the identification of unknown metabolites. | Useful for research purposes to identify novel biotransformation products. nptel.ac.in |
Advanced Analytical Methodologies for Detection and Quantification
Extraction and Sample Preparation Techniques for Complex Matrices
The initial and one of the most critical stages in the analysis of 2-(Pentabromophenoxy)ethanol is its isolation from the sample matrix. The choice of extraction and cleanup technique is paramount to remove interfering compounds and concentrate the analyte, thereby enhancing the sensitivity and reliability of the subsequent analysis.
Liquid-Liquid Extraction (LLE) is a conventional and widely used technique for extracting BFRs from aqueous samples. nih.gov This method partitions the analyte between the aqueous sample and an immiscible organic solvent. Common solvents for the extraction of BFRs include n-hexane, dichloromethane (B109758), and mixtures thereof. nih.gov For solid samples, techniques like Soxhlet extraction or ultrasound-assisted extraction (UAE) are often employed, using solvents such as hexane (B92381)/acetone or hexane/dichloromethane mixtures to effectively extract the analytes from the matrix. nih.govnih.gov While LLE is robust, it can be time-consuming and consume large volumes of organic solvents. nih.gov
Solid-Phase Extraction (SPE) offers several advantages over LLE, including reduced solvent consumption, higher sample throughput, and the potential for automation. nih.gov The selection of the sorbent material is critical for achieving high recovery of the target analyte. For compounds like BFRs, several types of SPE sorbents are commonly used.
Polymer-Based Sorbents: Sorbents like Oasis HLB (Hydrophilic-Lipophilic Balanced) have demonstrated high recoveries (64% to 95%) for a range of PBDEs in human serum. nih.gov These sorbents are effective at retaining a wide range of compounds and are robust to drying out.
Silica-Based Sorbents: C18-bonded silica (B1680970) is a common choice for extracting hydrophobic compounds from aqueous matrices. nih.govresearchgate.net
Florisil and Alumina (B75360): These are often used in the cleanup stage to remove polar interferences. nih.govmdpi.com
A typical SPE procedure involves conditioning the cartridge with a solvent, loading the sample, washing away interferences, and finally eluting the analyte of interest with a small volume of an appropriate organic solvent, such as dichloromethane or a hexane/dichloromethane mixture. nih.govproquest.com
| Technique | Principle | Common Solvents/Sorbents | Advantages | Disadvantages |
| LLE | Partitioning between immiscible liquids | n-hexane, Dichloromethane, Acetone | Robust, widely applicable | High solvent consumption, can be labor-intensive, potential for emulsion formation nih.gov |
| SPE | Partitioning between a solid sorbent and a liquid | Oasis HLB, C18, Florisil, Alumina nih.govnih.govresearchgate.net | Low solvent use, high throughput, automation possible nih.gov | Sorbent selection is critical, potential for matrix effects |
Complex matrices, such as sediment, sewage sludge, and biological tissues (e.g., plasma, adipose tissue), contain a multitude of co-extractable compounds like lipids, proteins, and pigments. mdpi.comoup.com These compounds can interfere with the analysis, leading to a phenomenon known as the "matrix effect," which can suppress or enhance the analyte signal during detection, leading to inaccurate quantification. chromatographyonline.com Therefore, a thorough clean-up of the sample extract is essential.
Several strategies are employed to mitigate matrix effects:
Adsorption Chromatography: Multi-layer silica columns are frequently used for cleanup. A common configuration involves packing a column with layers of activated silica, neutral silica, and acid- or base-modified silica. nih.govmdpi.com Concentrated sulfuric acid-impregnated silica is particularly effective for removing lipids and other biogenic materials from the extract. nih.govnih.gov
Gel Permeation Chromatography (GPC): GPC is an effective technique for separating large molecules, such as lipids, from the smaller analyte molecules based on their size. nih.gov
Dispersive Solid-Phase Extraction (d-SPE): Often used in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, d-SPE involves adding a sorbent (like C18) directly to the extract to remove interferences. proquest.com
The choice of cleanup strategy depends on the complexity of the matrix and the specific requirements of the analytical method. For instance, the analysis of human serum for PBDEs has been successfully performed using an Oasis HLB SPE extraction followed by a cleanup step with a disposable cartridge containing acidified silica. nih.gov
Chromatographic Separation Techniques
Chromatography is the core of the analytical process, separating this compound from other compounds in the extract before it reaches the detector. Both gas and liquid chromatography can be employed for the analysis of brominated flame retardants.
Gas chromatography is a powerful and widely used technique for the analysis of semi-volatile and thermally stable compounds like many BFRs. nih.gov The choice of capillary column is critical for achieving good separation and resolution of the analytes.
Column Phase: Low-polarity columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, TR-5MS), are commonly used for the analysis of PBDEs and other BFRs. chromatographyonline.comthermofisher.com These columns provide good separation based on the boiling points and polarity of the compounds.
Column Dimensions: For higher-boiling and thermally labile compounds, including highly brominated ethers, shorter columns (e.g., 15 meters) with a thin film (e.g., 0.1 µm) are recommended. chromatographyonline.comthermofisher.com This minimizes the time the analyte spends in the hot GC system, reducing the risk of thermal degradation. sciex.com
Injection Technique: Splitless injection is typically used for trace analysis to ensure the maximum amount of analyte is transferred to the column. nih.gov For thermally sensitive compounds, a programmable temperature vaporizer (PTV) injector can be beneficial as it allows for a gentler introduction of the sample onto the column, minimizing thermal degradation. nih.gov
A typical GC oven temperature program starts at a lower temperature, which is then ramped up to a high final temperature (e.g., 330°C) to elute the high-boiling point brominated compounds. thermofisher.comnih.gov
| Column Type | Typical Dimensions | Application Notes |
| DB-5HT / TR-5MS | 15-30 m length, 0.25 mm i.d., 0.10 µm film | General purpose for BFRs. Shorter columns are preferred for highly brominated and thermally labile compounds to minimize degradation. chromatographyonline.comthermofisher.comnih.gov |
| DB-1HT | 15 m length, 0.25 mm i.d., 0.10 µm film | Used for the analysis of hepta- to deca-brominated congeners. waters.com |
Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is an increasingly important technique for the analysis of BFRs. sciex.com It is especially suitable for polar, non-volatile, or thermally labile compounds that are not amenable to GC analysis. researchgate.net
For this compound specifically, a reverse-phase (RP) HPLC method has been developed. sielc.com
Column: A Newcrom R1 column, which is a reverse-phase column with low silanol activity, has been shown to be effective. sielc.com
Mobile Phase: The separation can be achieved under simple conditions using a mobile phase consisting of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For compatibility with mass spectrometry, formic acid is used instead of phosphoric acid. sielc.com
Applications: This LC method is scalable and can be used for preparative separation to isolate impurities and is also suitable for pharmacokinetic studies. sielc.com The availability of columns with smaller 3 µm particles allows for fast UPLC (Ultra-Performance Liquid Chromatography) applications. sielc.com
The development of LC methods offers a valuable alternative to GC, avoiding the potential for thermal degradation of sensitive brominated compounds. sciex.com
Mass Spectrometric Detection and Characterization
Mass spectrometry (MS) is the preferred detection method for the analysis of this compound due to its high sensitivity and selectivity. When coupled with GC or LC, it provides definitive identification and quantification of the target analyte, even in complex matrices.
Several ionization and detection modes are utilized:
Electron Ionization (EI): This is a hard ionization technique that produces characteristic fragmentation patterns. For brominated compounds, the mass spectra often show the molecular ion (M+) cluster and a prominent [M-2Br]+ fragment, especially for more highly brominated compounds. thermofisher.comwaters.com The isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) creates a distinctive pattern in the mass spectrum, which aids in identification. youtube.com
Electron Capture Negative Ionization (ECNI): ECNI is a soft and highly sensitive ionization technique for electrophilic compounds like BFRs. It often results in less fragmentation and a strong signal for the molecular ion or a key fragment, providing excellent sensitivity with detection limits in the low picogram or femtogram range. nih.govproquest.com
Detection Modes:
Selected Ion Monitoring (SIM): In this mode, the mass spectrometer is set to monitor only a few specific ions characteristic of the analyte, which increases sensitivity and reduces noise from the matrix.
Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM): Used with tandem mass spectrometry (MS/MS), this is a highly selective technique. nih.gov A specific precursor ion is selected, fragmented in a collision cell, and a specific product ion is monitored. This provides a high degree of certainty in identification and is very effective at eliminating matrix interferences. waters.comthermofisher.com
The combination of high-resolution chromatography with sensitive and selective mass spectrometric detection allows for the reliable analysis of this compound at the trace levels required for environmental monitoring and human exposure studies.
Tandem Mass Spectrometry (MS/MS) for Enhanced Sensitivity and Selectivity
Tandem mass spectrometry (MS/MS), particularly when coupled with gas chromatography (GC), is a powerful tool for the analysis of brominated flame retardants (BFRs) like this compound. nih.gov This technique offers exceptional sensitivity and selectivity, which is crucial for detecting trace amounts of the target analyte in complex samples such as sediment, sludge, and biological tissues. nih.govnih.gov
The high selectivity of MS/MS is achieved through Selected Reaction Monitoring (SRM), where a specific precursor ion (typically the molecular ion or a major fragment) is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. nih.gov This process significantly reduces background noise and matrix interferences, leading to lower detection limits and more reliable quantification. For many BFRs, this approach allows for detection at the picogram to femtogram level. nih.gov The specificity of SRM is critical for distinguishing between different BFR congeners and avoiding misidentification. nih.gov
For this compound, a hypothetical SRM method would involve monitoring the transition from a selected precursor ion to one or more product ions. The choice of ions would be determined through initial full-scan mass spectrometry experiments.
Table 1: Hypothetical GC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Ionization Mode | Electron Capture Negative Ionization (ECNI) or Electron Impact (EI) |
| Precursor Ion (m/z) | [M-H]⁻ or characteristic fragments |
| Product Ion 1 (m/z) | Fragment resulting from loss of C₂H₄O |
| Product Ion 2 (m/z) | Fragment corresponding to [Br]⁻ or [C₆Br₅O]⁻ |
| Collision Gas | Nitrogen or Argon |
This table presents hypothetical yet representative parameters for the analysis of this compound based on common methodologies for related polybrominated compounds.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry (HRMS), often coupled with gas chromatography (GC-HRMS), provides highly accurate mass measurements, which is a key advantage for the unambiguous identification of compounds. nih.gov Techniques like time-of-flight (TOF) or Orbitrap mass spectrometry can achieve mass accuracies of less than 5 ppm, allowing for the determination of the elemental composition of an unknown peak. thermofisher.com
This capability is particularly valuable in environmental analysis where complex matrices can produce a multitude of interfering compounds. While traditional low-resolution mass spectrometry might misidentify a compound based on its nominal mass, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas. For this compound (C₈H₅Br₅O₂), the exact mass can be calculated and used for highly specific detection.
The use of GC-HRMS is considered a gold standard for the analysis of many persistent organic pollutants, including polybrominated diphenyl ethers (PBDEs), due to its high sensitivity and selectivity that minimizes interferences. nih.gov This makes it an excellent alternative and confirmatory technique to tandem mass spectrometry. nih.gov
Table 2: Exact Mass Information for this compound
| Compound | Molecular Formula | Monoisotopic Mass (Da) |
|---|
Isotope Dilution Mass Spectrometry for Quantification
Isotope dilution mass spectrometry is the benchmark method for achieving the most accurate quantification of organic micropollutants. This technique involves adding a known amount of a stable isotope-labeled version of the target analyte (e.g., ¹³C-labeled this compound) to the sample prior to extraction and cleanup. nih.gov
This labeled internal standard behaves almost identically to the native analyte throughout the entire analytical procedure, including extraction, cleanup, and chromatographic separation. researchgate.net Any losses of the analyte during sample preparation will be mirrored by losses of the labeled standard. By measuring the ratio of the response of the native analyte to the labeled standard in the mass spectrometer, a highly accurate and precise quantification can be achieved, effectively correcting for matrix effects and variations in recovery. nih.gov The use of ¹³C-labeled standards is a common practice in the analysis of various BFRs, including PBDEs. researchgate.net
Spectroscopic and Other Analytical Techniques
While mass spectrometry is the primary tool for quantification at trace levels, spectroscopic techniques are indispensable for the unequivocal structural confirmation of this compound, especially for reference standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for elucidating the chemical structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.
In the ¹H NMR spectrum, the protons of the ethanol (B145695) moiety (-O-CH₂-CH₂-OH) would give characteristic signals. The chemical shifts and splitting patterns of these protons can confirm their connectivity. For instance, the two methylene groups would likely appear as triplets due to spin-spin coupling with each other. The hydroxyl proton typically appears as a broad singlet, although its chemical shift can vary depending on concentration and solvent. libretexts.org The pentabrominated phenyl ring has no protons attached, so no signals would be expected in the aromatic region of the ¹H NMR spectrum.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -CH₂-OH | ~3.8 | Triplet |
| -O-CH₂- | ~4.2 | Triplet |
Note: Predicted values are based on the analysis of structurally similar compounds like 2-phenoxyethanol and are relative to a standard reference (e.g., TMS).
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its structure. A strong, broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the alcohol group. libretexts.org Strong C-O stretching vibrations for the ether and alcohol functionalities would be expected in the 1000-1300 cm⁻¹ region. libretexts.org Additionally, absorptions corresponding to the C-Br bonds on the aromatic ring would be present at lower wavenumbers.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The pentabromophenoxy moiety acts as a chromophore and would be expected to absorb UV light, with absorption maxima characteristic of substituted benzene (B151609) rings.
Table 4: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Alcohol (-OH) | O-H Stretch | 3200-3600 (Broad) |
| Alkane (C-H) | C-H Stretch | 2850-3000 |
| Ether (Ar-O-C) | C-O Stretch | ~1250 |
| Alcohol (C-OH) | C-O Stretch | ~1050 |
| Aromatic C=C | C=C Stretch | ~1450-1600 |
Quality Assurance and Quality Control in Environmental Analysis
Rigorous Quality Assurance (QA) and Quality Control (QC) protocols are imperative to ensure that data generated from the environmental analysis of this compound are reliable, defensible, and of known quality. researchgate.net A comprehensive QA/QC program encompasses all stages of the analytical process, from sample collection to final data reporting. epa.gov
Key QA/QC measures include:
Method Blanks: Analysis of a clean matrix to check for contamination introduced during the analytical process.
Matrix Spikes: Fortifying a real sample with a known amount of the analyte to assess matrix effects and method accuracy.
Certified Reference Materials (CRMs): Analysis of materials with certified concentrations of the analyte to verify the accuracy of the measurement process.
Internal Standards: Use of isotope-labeled standards, as in isotope dilution, or other compounds added to every sample to correct for variations in instrument response and sample processing. researchgate.net
Proficiency Testing (PT): Participation in inter-laboratory comparison studies to provide an external validation of a laboratory's performance. researchgate.netuea.ac.uk
Standard Operating Procedures (SOPs): Detailed documentation of all analytical methods to ensure consistency. epa.gov
Data Quality Objectives (DQOs): Establishing criteria for data precision, accuracy, and completeness before analysis begins to ensure the data is suitable for its intended use. epa.gov
These measures, often documented in a Quality Assurance Project Plan (QAPP), are essential for maintaining the scientific credibility of environmental monitoring data. energy.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| ¹³C-labeled this compound |
| 2-phenoxyethanol |
Method Validation and Interlaboratory Comparison Studies
Method validation is a critical process that confirms an analytical procedure is suitable for its intended purpose. For a compound like this compound, which is structurally related to polybrominated diphenyl ethers (PBDEs), the validation process would likely follow established protocols for persistent organic pollutants (POPs). Key performance characteristics that are evaluated include specificity, linearity, accuracy, precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ).
Specificity ensures that the analytical signal is solely from this compound and not from interfering substances in the sample matrix. High-resolution gas chromatography coupled with mass spectrometry (GC-MS) is a common technique that provides the necessary selectivity.
Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. This is typically assessed by analyzing a series of standards over a defined concentration range.
Accuracy refers to the closeness of the measured value to the true value. It is often determined by analyzing spiked samples or certified reference materials (if available) and is expressed as the percent recovery.
Precision measures the degree of agreement among a series of individual measurements. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:
Repeatability: The variation in results when the same sample is analyzed multiple times by the same analyst, on the same instrument, and under the same conditions.
Reproducibility (or Intermediate Precision): The variation in results when the same sample is analyzed by different analysts, on different instruments, or on different days.
Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method.
Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.
The following table illustrates typical method validation parameters for the analysis of a related brominated compound in an environmental matrix, which would be analogous to what would be expected for this compound.
| Validation Parameter | Typical Performance Metric |
| Linearity (r²) | > 0.99 |
| Accuracy (Recovery) | 70-120% |
| Repeatability (RSD) | < 15% |
| Intermediate Precision (RSD) | < 20% |
| Limit of Detection (LOD) | Analyte and matrix dependent (e.g., pg/g to ng/g range) |
| Limit of Quantification (LOQ) | Analyte and matrix dependent (e.g., pg/g to ng/g range) |
Interlaboratory Comparison Studies
Interlaboratory comparison studies, also known as proficiency testing, are essential for assessing the performance of different laboratories and the reproducibility of an analytical method on a broader scale. In these studies, a homogenous and stable test material is sent to multiple laboratories for analysis. The results are then statistically evaluated to determine the level of agreement between the participating laboratories.
For persistent organic pollutants, these studies are crucial for ensuring that data generated by different monitoring programs are comparable. unep.orgresearchgate.net The United Nations Environment Programme (UNEP) has organized global interlaboratory assessments for POPs to help laboratories improve the quality of their analyses. unep.org Such a study for this compound would involve distributing a well-characterized sample (e.g., spiked sediment or fish tissue) to a network of laboratories. The results would be used to assess the between-laboratory standard deviation, a key measure of the method's reproducibility. A successful interlaboratory study demonstrates the robustness and transferability of the analytical method.
The following table provides an example of results from an interlaboratory study on brominated flame retardants in a polymer matrix, illustrating the kind of data generated.
| Analyte | Number of Labs | Assigned Value (mg/kg) | Between-Laboratory Standard Deviation (%) |
| BDE-47 | 16 | 98 | 11 |
| BDE-99 | 16 | 105 | 12 |
| BDE-153 | 16 | 12 | 9 |
| BDE-209 | 15 | 987 | 10 |
Certified Reference Materials and Standard Development
Certified Reference Materials (CRMs) are highly characterized and homogenous materials with a specified property, such as the concentration of a particular chemical, that is known with a high degree of certainty. CRMs are fundamental to achieving accuracy and traceability in chemical measurements. They are used for method validation, calibration of instruments, and quality control.
The development of a CRM for this compound would involve several key steps:
Material Selection and Preparation: A suitable matrix (e.g., polymer, sediment, or biological tissue) would be selected and fortified with a known amount of this compound. The material must be processed to ensure it is homogenous.
Homogeneity and Stability Studies: The homogeneity of the material is tested to ensure that each unit of the CRM has the same concentration of the analyte within specified limits. acs.orgnih.govacs.org Stability studies are conducted under various storage conditions to determine the shelf-life of the CRM. acs.orgnih.govacs.org
Characterization and Value Assignment: The concentration of this compound in the material is determined by a network of expert laboratories using validated and independent analytical methods. nih.gov The certified value is typically the mean of the results from these laboratories, and the uncertainty of this value is also determined.
The Joint Research Centre (JRC) of the European Commission has been active in developing CRMs for various brominated flame retardants. nih.gov The availability of a CRM for this compound would be a significant step in ensuring the quality and comparability of analytical data for this compound.
Standard Development
The availability of high-purity analytical standards is a prerequisite for any quantitative analysis. For this compound, this includes the neat substance as well as solutions in appropriate solvents. Isotopically labeled internal standards (e.g., containing ¹³C) are also highly valuable for methods that use mass spectrometry, as they can correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the analysis. The synthesis and purification of these standards must be carefully controlled and documented to ensure their quality.
The development of both native and isotopically labeled standards, along with the creation of matrix-matched CRMs, forms the foundation for reliable and accurate monitoring of this compound in the environment.
Theoretical and Computational Investigations
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic properties and geometry of molecules. These calculations are crucial for understanding the fundamental characteristics of 2-(Pentabromophenoxy)ethanol.
The electronic structure of this compound is significantly influenced by the presence of five bromine atoms on the phenyl ring. The high electronegativity of bromine atoms leads to a substantial withdrawal of electron density from the aromatic ring, a phenomenon known as the inductive effect. This electron withdrawal affects the charge distribution across the entire molecule.
Computational models, such as those based on Density Functional Theory (DFT), can predict the molecular orbital energies, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For aromatic compounds, the energy gap between HOMO and LUMO is an indicator of chemical reactivity and stability. In the case of this compound, the electron-withdrawing nature of the bromine atoms is expected to lower the energy of the LUMO, making the aromatic ring more susceptible to nucleophilic attack.
The carbon-bromine (C-Br) bonds in polybrominated compounds are known to be weaker than carbon-hydrogen (C-H) bonds, which has implications for the molecule's stability and potential degradation pathways. nih.gov Analysis of the bond lengths and bond dissociation energies through quantum chemical calculations can quantify the strength of these bonds. The ether linkage (C-O-C) introduces flexibility into the molecule and also influences the electronic properties of the aromatic system.
Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds
| Property | Predicted Value/Characteristic | Basis of Prediction |
|---|---|---|
| HOMO-LUMO Gap | Relatively small | Presence of electron-withdrawing bromine atoms lowers LUMO energy. |
| Dipole Moment | Moderate to high | Asymmetry introduced by the ethanol (B145695) group and the polar C-Br and C-O bonds. |
| Charge Distribution | Negative charge concentrated on bromine and oxygen atoms; positive charge on adjacent carbons. | High electronegativity of Br and O. |
The this compound molecule possesses several rotatable bonds, leading to various possible conformations. The most significant of these are the rotations around the C-O bonds of the ether linkage and the C-C and C-O bonds of the ethanol side chain. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule, which correspond to energy minima on the potential energy surface.
The conformation of the ethanol side chain will be influenced by intramolecular hydrogen bonding between the hydroxyl hydrogen and the ether oxygen atom. Such interactions can lead to more compact, folded structures being energetically favored. Computational methods can be used to calculate the relative energies of different conformers to determine their populations at a given temperature.
Quantum chemical calculations can provide valuable insights into the potential reactivity and degradation pathways of this compound. The calculated electronic properties, such as the distribution of electron density and the energies of molecular orbitals, can indicate the most likely sites for chemical reactions.
The electron-deficient nature of the pentabrominated phenyl ring suggests that it would be susceptible to nucleophilic aromatic substitution, although the steric hindrance from the five bromine atoms might limit such reactions. A more likely degradation pathway is the reductive debromination of the C-Br bonds. nih.gov The calculated C-Br bond dissociation energies can help predict which bromine atoms are most easily cleaved. It is generally observed in PBDEs that para- and meta-bromines are more susceptible to removal than ortho-bromines. acs.org
Oxidative degradation is another potential pathway. The ether linkage can be a site for oxidative cleavage. Furthermore, reactions with hydroxyl radicals, which are important in atmospheric and aquatic degradation processes, can be modeled to predict reaction rates and products. Theoretical studies on PBDEs have shown that they can undergo photolytic degradation, and it is plausible that this compound would exhibit similar behavior, leading to the formation of lower brominated and potentially more toxic byproducts. nih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations are particularly useful for understanding how molecules like this compound interact with their environment at a molecular level.
Due to its lipophilic (fat-loving) nature, conferred by the large, brominated aromatic ring, this compound is expected to have a strong affinity for organic matter in soil and sediment, as well as for the lipid bilayers of cell membranes. MD simulations can model these interactions in detail.
Simulations of brominated compounds with lipid membranes have shown that these molecules tend to partition into the hydrophobic core of the bilayer. biorxiv.orgescholarship.org The pentabromophenoxy group of this compound would likely insert itself among the fatty acid tails of the phospholipids. The more hydrophilic ethanol group might be oriented towards the polar head group region of the membrane or remain in the aqueous phase. Such interactions can disrupt the normal structure and function of the cell membrane. nih.gov
Similarly, MD simulations can be used to model the binding of this compound to components of soil organic matter, such as humic and fulvic acids. These simulations can help to predict the strength of these interactions, which is a key factor in determining the environmental mobility and bioavailability of the compound.
Table 2: Predicted Interaction Parameters of this compound with Environmental Interfaces
| Interface | Predicted Interaction | Consequence |
|---|---|---|
| Cell Membrane | Partitioning into the lipid bilayer with the brominated ring in the hydrophobic core. | Potential for membrane disruption and bioaccumulation. |
| Soil Organic Matter | Strong sorption to organic fractions. | Reduced mobility in soil and potential for long-term persistence. |
Note: The information in this table is inferred from the behavior of structurally similar brominated aromatic compounds in molecular dynamics simulations.
The transport and diffusion of this compound in various environmental media can be modeled using computational approaches. The diffusion coefficient is a fundamental property that describes the rate at which a substance moves through a medium.
Theoretical models can be used to estimate the diffusion coefficient of this compound in air, water, and organic solvents. wikimedia.org These models often rely on molecular properties such as size, shape, and intermolecular interactions. Given its relatively large molecular weight and size, its diffusion coefficient is expected to be lower than that of smaller, non-brominated aromatic compounds. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are theoretical constructs that relate the chemical structure of a molecule to its biological activity or environmental fate. These models are crucial for screening and prioritizing chemicals when experimental data is scarce. umweltbundesamt.de For environmental risk assessment, QSARs can predict key parameters that determine a chemical's persistence, bioaccumulation, and toxicity (PBT). umweltbundesamt.denih.gov
The environmental fate of a chemical describes its transport, transformation, and ultimate disposition in the environment. researchgate.net QSAR models for environmental fate typically predict properties such as water solubility, soil adsorption coefficient, and rates of degradation. researchgate.net
Robust QSAR models for environmental properties are often developed using large, curated datasets and validated according to principles established by organizations like the Organisation for Economic Co-operation and Development (OECD). researchgate.net Software suites like EPISUITE contain fragment-based QSAR models, such as KOWWIN for predicting the octanol-water partition coefficient (log KOW) and BIOWIN for predicting biodegradation, which are widely used for screening purposes. umweltbundesamt.de However, a review of available literature did not yield specific QSAR models or validated predictions derived from these models for this compound. The development of such specific models would require experimental data for this compound to be included in the training or test sets of the modeling software.
Table 1: Commonly Predicted Environmental Fate Parameters in QSAR Models
| Parameter | Description | Relevance |
|---|---|---|
| Log Kow | Octanol-Water Partition Coefficient | Indicates a chemical's lipophilicity and potential for bioaccumulation. |
| Koc | Soil Organic Carbon-Water Partitioning Coefficient | Predicts a chemical's tendency to adsorb to soil and sediment. |
| Water Solubility | The maximum amount of a chemical that can dissolve in water | Affects a chemical's mobility in aquatic environments. |
| Biodegradation Half-Life | The time it takes for 50% of the chemical to be broken down by microorganisms | A key indicator of environmental persistence. |
| Atmospheric Oxidation Rate | The rate at which the chemical reacts with oxidants in the atmosphere | Determines the chemical's persistence in the air. |
Bioaccumulation is the process by which chemicals concentrate in living organisms. The bioconcentration factor (BCF) is a common measure of a substance's potential to bioaccumulate. nih.gov QSARs for bioaccumulation often use the logarithm of the octanol-water partition coefficient (log Kow) as a primary descriptor, as it indicates the chemical's affinity for fatty tissues over water. umweltbundesamt.de
For neutral, nonpolar organic substances, a nearly linear relationship is often assumed between log Kow and the logarithm of the BCF. umweltbundesamt.de However, other factors can mitigate bioaccumulation, including metabolism within the organism and molecular size, which can hinder passage across biological membranes. nih.gov While general QSAR models exist to predict the bioaccumulation potential for broad classes of compounds, including polybrominated diphenyl ethers (PBDEs), specific models or validated BCF predictions for this compound were not identified in the conducted literature search. nih.gov
Computational Toxicology and Mechanistic Predictions
Computational toxicology uses computer models to predict the adverse effects of chemicals on human health and the environment. These in silico methods can help elucidate mechanisms of toxicity, such as interactions with biological receptors, and predict the metabolic fate of a compound.
Many toxic effects are initiated by the binding of a chemical (a ligand) to a biological macromolecule (a receptor). scielo.org.mx Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This modeling can provide insights into the binding affinity and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.gov
Such models are instrumental in understanding endocrine disruption, where chemicals interfere with hormone receptors. nih.gov While studies have used molecular docking to explore the interactions of various BFRs with receptors like the estrogen receptor, specific modeling of this compound binding to any biological receptor has not been reported in the available literature. Without such studies, predictions about its potential receptor-mediated toxicity remain speculative.
Biotransformation, or metabolism, is the process by which organisms chemically modify xenobiotics. This can lead to detoxification and excretion, or in some cases, bioactivation to more toxic metabolites. In silico metabolism prediction tools, such as BioTransformer and GLORYx, use databases of known metabolic reactions to predict the likely metabolites of a parent compound. frontiersin.org These systems can predict Phase I reactions (e.g., oxidation, reduction, hydrolysis) and Phase II reactions (e.g., conjugation with substances like glucuronic acid). frontiersin.org
Predicting metabolic pathways is essential for a complete toxicological assessment, as the metabolites may have different toxicological profiles than the parent compound. frontiersin.org While these powerful tools exist for predicting the metabolism of organic flame retardants, a specific, experimentally validated in silico assessment of the biotransformation pathways for this compound is not documented in the reviewed scientific papers. General predictions would suggest pathways involving oxidation of the ethanol moiety and potential conjugation, but this requires specific computational analysis and experimental verification.
Ecological Impact Assessment Frameworks and Mechanistic Studies
Principles of Ecotoxicology and Ecological Risk Assessment
Ecotoxicology is the study of the effects of toxic chemicals on biological organisms, particularly at the population, community, and ecosystem levels. Ecological Risk Assessment (ERA) is a process used to evaluate the likelihood that adverse ecological effects may occur or are occurring as a result of exposure to one or more stressors. The fundamental principles of ERA involve three main phases: problem formulation, analysis (which includes characterization of exposure and effects), and risk characterization.
Conceptual Models for Chemical Exposure in Ecosystems
Conceptual models are qualitative descriptions of how a chemical might move through the environment and expose ecological receptors. These models are a critical first step in any ecological risk assessment. For a substance like 2-(Pentabromophenoxy)ethanol, a conceptual model would trace its potential pathways from industrial or consumer product sources into various environmental compartments.
A generalized conceptual model for a persistent, semi-volatile organic compound would typically include the following elements:
Sources: Manufacturing facilities, use in consumer products (e.g., electronics, textiles), and waste disposal sites (landfills, incineration).
Release Mechanisms: Volatilization into the atmosphere, leaching from products, and discharge in industrial wastewater.
Environmental Transport: Atmospheric deposition (both wet and dry), transport in surface waters, and sorption to soil and sediment particles.
Exposure Media: Contaminated air, water, soil, and sediment.
Exposure Routes for Organisms:
Aquatic Life: Direct uptake from water across gills, ingestion of contaminated sediment or food.
Terrestrial Life: Ingestion of contaminated soil or food, inhalation of contaminated air, and dermal absorption.
Receptors of Concern: A range of organisms at different trophic levels, from microorganisms and invertebrates to fish, birds, and mammals.
Assessment Endpoints: Measurable ecological characteristics that are considered to be of value and are at risk, such as reproductive success of fish populations or the abundance of benthic invertebrates.
The physical and chemical properties of this compound, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow), would be crucial inputs for refining such a model, as they determine its environmental partitioning and bioavailability.
Methodological Frameworks for Ecological Impact Evaluation
The evaluation of ecological impacts follows structured frameworks, often tiered, to systematically assess risk. These frameworks guide the collection and analysis of data to determine the potential for harm.
Tiered Approach to Ecological Risk Assessment:
| Tier | Description | Data Requirements |
| Tier 1: Screening-Level Assessment | A conservative assessment to identify chemicals that pose a negligible risk. | Limited data on chemical properties, environmental release estimates, and acute toxicity data for a few standard test species (e.g., algae, daphnids, fish). |
| Tier 2: Refined Assessment | A more detailed assessment for chemicals that are not screened out in Tier 1. | More realistic exposure modeling, chronic toxicity data for a wider range of species, and consideration of sublethal endpoints. |
| Tier 3: Comprehensive Assessment | An in-depth assessment for chemicals with a high potential for risk. | Field studies, population modeling, and analysis of ecosystem-level effects. |
Key Components of Ecological Impact Evaluation Frameworks:
Hazard Identification: Determining if a chemical has the potential to cause adverse effects.
Dose-Response Assessment: Quantifying the relationship between the dose of a chemical and the incidence of adverse effects in exposed populations.
Exposure Assessment: Determining the extent of contact between the chemical and ecological receptors.
Risk Characterization: Integrating the hazard, dose-response, and exposure information to estimate the probability of adverse ecological effects. This is often expressed as a Risk Quotient (RQ), which is the ratio of the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC). An RQ greater than 1 suggests a potential for risk.
Modes and Mechanisms of Action in Environmental Organisms (Non-Clinical)
While specific data for this compound is absent, studies on other brominated flame retardants can provide insights into potential mechanisms of toxicity.
Cellular and Subcellular Interactions
For many persistent organic pollutants, the cell membrane is a primary site of interaction. Due to their lipophilicity, they can partition into the lipid bilayer, altering membrane fluidity and the function of membrane-bound proteins.
Potential Cellular and Subcellular Targets:
| Target | Potential Interaction |
| Cell Membranes | Alteration of membrane fluidity and permeability. |
| Mitochondria | Disruption of the electron transport chain, leading to oxidative stress and impaired ATP production. |
| Endoplasmic Reticulum | Induction of stress responses and interference with protein folding. |
| Lysosomes | Accumulation within lysosomes, leading to lysosomal dysfunction. |
Biochemical Perturbations and Pathways
The interaction of a chemical at the cellular level can lead to a cascade of biochemical changes. For brominated flame retardants, several key pathways have been identified as targets.
Potential Biochemical Perturbations:
| Pathway/System | Potential Effect |
| Endocrine System | Disruption of thyroid hormone homeostasis is a well-documented effect for some polybrominated diphenyl ethers (PBDEs). |
| Oxidative Stress Pathways | Increased production of reactive oxygen species (ROS), leading to damage of lipids, proteins, and DNA. |
| Neurotransmitter Systems | Interference with the synthesis, release, and uptake of neurotransmitters. |
| Detoxification Pathways | Induction or inhibition of cytochrome P450 enzymes and other metabolic pathways. |
Ecosystem-Level Effects and Ecological Succession
The effects of a chemical on individual organisms can have cascading consequences for entire ecosystems. These can be difficult to predict and measure but are a critical component of a comprehensive ecological impact assessment.
Potential ecosystem-level effects of a persistent and bioaccumulative chemical could include:
Biomagnification: An increase in the concentration of the chemical in organisms at successively higher levels in a food chain.
Population Declines: Reduced reproductive success or increased mortality in sensitive species could lead to population declines.
Community Structure Alterations: The loss of sensitive species can alter the composition and functioning of ecological communities. For example, the decline of a key prey species could impact predator populations.
Impacts on Ecological Succession: In a contaminated site, the presence of a toxic chemical could inhibit the colonization and growth of sensitive plant and microbial species, thereby altering the natural process of ecological succession.
Impact on Microbial Communities and Biogeochemical Cycles
The introduction of xenobiotic compounds such as brominated flame retardants (BFRs) into the environment can lead to significant alterations in microbial community structure and function, consequently affecting biogeochemical cycles. Although direct research on this compound is not available, studies on structurally similar brominated phenols and other BFRs provide insights into its potential ecological impact.
Microbial communities play a crucial role in the degradation of organic pollutants. nih.gov Some bacterial consortia have demonstrated the ability to biodegrade certain BFRs, utilizing them as a carbon source. rsc.orgmdpi.com For instance, mixed bacterial cultures derived from contaminated soils have been shown to rapidly break down polybrominated diphenyl ethers (PBDEs). rsc.org This suggests that some microorganisms may adapt to the presence of such compounds, potentially mitigating their environmental persistence.
However, many halogenated organic compounds, including brominated phenols, are known for their toxicity to microorganisms. nih.govscienceopen.com Pentachlorophenol (PCP), a related halogenated phenol (B47542), has been shown to be toxic to bacteria by uncoupling oxidative phosphorylation. nih.gov The toxicity of such compounds can lead to a reduction in microbial populations and a decrease in the activity of essential soil enzymes. nih.gov The extent of this toxicity is often influenced by environmental factors such as pH, temperature, and the presence of other organic matter. mdpi.com
Table 1: Potential Effects of Brominated Phenols on Microbial Processes (based on related compounds)
| Process | Potential Impact | Reference Compound(s) | Source(s) |
| Biodegradation | Potential for degradation by adapted microbial consortia. | Polybrominated diphenyl ethers (PBDEs), Tribromo-neopentyl alcohol (TBNPA), Dibromo neopentyl glycol (DBNPG) | rsc.orgmdpi.com |
| Microbial Viability | Inhibition of microbial populations due to toxicity. | Pentachlorophenol (PCP) | nih.gov |
| Enzyme Activity | Decrease in soil enzyme activities (e.g., protease). | Decabromodiphenyl ether (BDE-209) | nih.gov |
| Nitrogen Cycling | Potential inhibition of processes like denitrification. | General principle for microbial inhibitors | plos.org |
| Carbon Cycling | Potential alteration of carbon fixation and organic matter decomposition. | General principle for microbial inhibitors | plos.org |
Influence on Food Web Structure and Energy Transfer
The bioaccumulation and biomagnification of persistent organic pollutants are critical factors that can influence the structure and function of food webs. cimi.org Brominated flame retardants, due to their lipophilic and persistent nature, have the potential to accumulate in the fatty tissues of organisms and become more concentrated at successively higher trophic levels. scienceopen.comresearchgate.net
Numerous studies have documented the trophic transfer and biomagnification of various BFRs in both aquatic and terrestrial food webs. oup.comnih.govresearchgate.netoup.comepa.govnih.govnih.gov For example, strong positive linear relationships have been observed between the concentrations of certain PBDEs and the trophic level of organisms in a lake ecosystem, indicating biomagnification. oup.comresearchgate.netoup.comepa.gov The biomagnification potential can vary between different BFRs and across different food chains, influenced by factors such as the metabolic capabilities of the organisms and the physicochemical properties of the compounds. nih.govnih.gov
The accumulation of toxic compounds in top predators can lead to a range of adverse health effects, which may in turn alter food web dynamics. nih.gov While direct studies on the impact of this compound on food web structure are absent, the documented effects of other BFRs on wildlife provide a basis for concern. High concentrations of these pollutants in apex predators can lead to reproductive and developmental problems, potentially reducing their populations. epa.gov A decline in a predator population can release its prey from predation pressure, leading to an increase in their numbers and subsequent changes in the populations of organisms at lower trophic levels.
Such alterations in population dynamics can disrupt the established food web structure. nih.gov The flow of energy through an ecosystem is intrinsically linked to its food web structure. By affecting the abundance and health of organisms at different trophic levels, the biomagnification of pollutants like BFRs can indirectly influence the efficiency of energy transfer between trophic levels. However, the specific impacts on energy transfer are complex and not well-documented in the existing literature for BFRs.
Table 2: Bioaccumulation and Trophic Transfer of Selected Brominated Flame Retardants
| Compound/Compound Class | Food Web Type | Finding | Source(s) |
| Polybrominated diphenyl ethers (PBDEs) | Aquatic (Lake) | Evidence of biomagnification. | oup.comresearchgate.netoup.comepa.gov |
| Decabromodiphenylethane (DBDPE) | Aquatic (Lake) | Evidence of biomagnification. | oup.comresearchgate.netoup.comepa.gov |
| Bis(2,4,6-tribromophenoxy)ethane (BTBPE) | Aquatic (Lake) | Potential for bioaccumulation and biomagnification. | oup.comresearchgate.netoup.comepa.gov |
| Novel Brominated Flame Retardants (NBFRs) | Terrestrial (Grassland) | Varied biomagnification depending on the compound and predator. | nih.govnih.gov |
| Pentachlorophenol (PCP) | Aquatic | Potential for bioaccumulation. | nih.govnih.gov |
Regulatory and Policy Frameworks for Environmental Management
International Conventions and Agreements (e.g., Stockholm Convention on POPs)
The Stockholm Convention on Persistent Organic Pollutants (POPs) is a landmark international treaty aimed at protecting human health and the environment from chemicals that remain intact in the environment for long periods, become widely distributed geographically, accumulate in the fatty tissue of living organisms, and are toxic. iisd.org
For a chemical to be considered a POP under the Stockholm Convention, it must meet specific scientific criteria related to persistence, bioaccumulation, potential for long-range environmental transport, and toxicity. www.gov.ukwikipedia.org The Persistent Organic Pollutants Review Committee (POPRC) evaluates nominated chemicals against the screening criteria detailed in Annex D of the convention. wikipedia.org If these criteria are met, the committee proceeds to a more detailed risk profile evaluation. wikipedia.orgepa.gov
Table 1: Criteria for Designating a Chemical as a Persistent Organic Pollutant (POP) under the Stockholm Convention
| Criteria | Description |
|---|---|
| Persistence | Evidence that the chemical's half-life in water is greater than two months, in soil greater than six months, or in sediment greater than six months. researchgate.net |
| Bioaccumulation | A bioaccumulation or bioconcentration factor in aquatic species greater than 5,000, or if that data is not available, a log Kow (octanol-water partition coefficient) greater than 5. researchgate.net |
| Long-Range Environmental Transport | Evidence of the chemical's presence in locations distant from its sources of release and the potential for transport via air, water, or migratory species. An atmospheric half-life of more than two days is a key indicator. researchgate.net |
| Toxicity | Evidence of adverse effects on human health or the environment that warrants global action. www.gov.ukwikipedia.org |
Several BFRs, such as certain polybrominated diphenyl ethers (PBDEs) and hexabromocyclododecane (HBCDD), have been listed under the Stockholm Convention due to their POP characteristics. nih.gov
The Stockholm Convention mandates that signatory parties take measures to eliminate or restrict the production and use of listed POPs. www.gov.uknih.gov This has led to a global phase-out of several legacy BFRs. nih.gov For example, commercial mixtures of PentaBDE and OctaBDE were listed in 2009, followed by DecaBDE in 2017, leading to stringent controls on their use and trade. researchgate.netwikipedia.org
These international efforts have spurred national and regional actions. For instance, China has set concentration limits for certain PBDEs in electronics, while Japan has virtually prohibited the manufacture and use of HBB and Penta-/Octa-BDE compounds. nih.gov India has also banned the manufacture, trade, and use of several POP-BFRs. nih.gov Such restrictions, however, have led to the increased use of replacement flame retardants, some of which are now under scrutiny for having similar hazardous properties. nih.gov
National and Regional Chemical Regulations (e.g., REACH, TSCA)
At the national and regional levels, comprehensive chemical regulations like the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) and the United States' TSCA (Toxic Substances Control Act) play a crucial role in managing the risks of industrial chemicals.
Under REACH, a substance may be identified as a Substance of Very High Concern (SVHC) if it meets the criteria outlined in Article 57. These criteria include substances that are:
Carcinogenic, Mutagenic, or toxic for Reproduction (CMR) wikipedia.orgeuropa.eu
Persistent, Bioaccumulative, and Toxic (PBT) wikipedia.orgeuropa.eu
Very Persistent and very Bioaccumulative (vPvB) wikipedia.orgeuropa.eu
Of an equivalent level of concern, such as endocrine disruptors wikipedia.org
The process begins when an EU Member State or the European Chemicals Agency (ECHA) prepares a dossier proposing a substance as an SVHC. europa.euassent.com Once a substance is formally identified as an SVHC, it is placed on the Candidate List, which triggers legal obligations for companies to provide information to consumers and downstream users if the substance is present in their articles above a concentration of 0.1% by weight. europa.euassent.com Aromatic brominated flame retardants have been identified as candidates for EU-wide restriction under REACH. europa.eu
Both REACH and TSCA employ risk management strategies to control the potential hazards of industrial chemicals.
Under REACH, substances on the SVHC Candidate List can be prioritized for inclusion in the Authorisation List (Annex XIV). Once a substance is on this list, it cannot be placed on the market or used after a specific "sunset date" unless an authorization is granted for a specific use. chemsec.org Another key risk management tool is restriction (Annex XVII), which can limit or ban the manufacture, placing on the market, or use of a substance. wikipedia.org
In the United States, the 2016 Frank R. Lautenberg Chemical Safety for the 21st Century Act amended TSCA, requiring the Environmental Protection Agency (EPA) to conduct risk evaluations for existing chemicals. h2compliance.com Section 6(h) of TSCA mandates expedited action on certain PBT chemicals. acquiscompliance.com In January 2021, the EPA finalized rules to restrict five PBT substances, including the brominated flame retardant decabromodiphenyl ether (DecaBDE). acquiscompliance.comgetenviropass.com These rules prohibit the manufacture, processing, and distribution of these chemicals and products containing them, with certain exemptions. epa.gov
Table 2: Comparison of EU REACH and US TSCA Risk Management Approaches
| Feature | EU REACH | US TSCA |
|---|---|---|
| Primary Goal | Ensure a high level of protection for human health and the environment, including promoting alternative methods for hazard assessment. chemsec.org | Assess and manage the risks posed by new and existing chemical substances. acquiscompliance.com |
| Hazard Identification | Identification of Substances of Very High Concern (SVHCs) based on intrinsic properties (CMR, PBT, vPvB, etc.). wikipedia.org | Prioritization and risk evaluation of existing chemicals to determine unreasonable risk. Expedited action on PBT chemicals. h2compliance.comgetenviropass.com |
| Key Risk Management Tools | Authorisation: Requires specific permission for the use of highly hazardous substances. chemsec.orgRestriction: Limits or bans the use of certain chemicals. wikipedia.org | Risk Management Rules (Section 6): Can prohibit or limit manufacturing, processing, use, or disposal of a substance. h2compliance.com |
| Information Requirements | Companies must provide data on the chemicals they produce or import. chemsec.org | EPA can require testing of chemicals by manufacturers. acquiscompliance.com |
Evolution of Policy-Relevant Scientific Data for Brominated Compounds
The regulation of brominated compounds has been driven by decades of scientific research demonstrating their environmental persistence, bioaccumulation, and toxicity. nih.gov Early concerns in the 1990s focused on legacy BFRs like PBDEs, with studies revealing their increasing presence in the environment and human tissues, including breast milk. nih.govwikipedia.org
Scientific advancements have allowed for more sensitive detection methods and a better understanding of the toxicological effects of these compounds, such as endocrine disruption and neurotoxicity. ipen.org This growing body of evidence has been crucial for informing policy decisions. For example, the scientific demonstration that certain BFRs meet the criteria for POPs has directly led to their inclusion in the Stockholm Convention. researchgate.net
More recently, the focus has expanded to include "novel" or replacement BFRs, which were introduced to the market as substitutes for phased-out legacy compounds. nih.gov Scientific studies are now investigating whether these replacements share the hazardous properties of their predecessors, prompting regulatory bodies like ECHA to adopt a group-based approach to assess the risks of aromatic brominated flame retardants collectively. useforesight.io The European Food Safety Authority (EFSA) also periodically updates its risk assessments on brominated phenols and their derivatives in food, reflecting the ongoing evolution of scientific understanding and its importance in shaping food safety regulations. researchgate.neteuropa.eueuropa.eu This proactive, science-based approach is essential for avoiding "regrettable substitution," where one hazardous chemical is simply replaced by another with similar risks. nih.gov
Data Requirements for Regulatory Decision-Making
Regulatory agencies worldwide, such as the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA), have established comprehensive data requirements for the environmental risk assessment of chemical substances. These requirements are designed to elucidate a chemical's potential to harm the environment and human health. For a brominated flame retardant like 2-(Pentabromophenoxy)ethanol, regulatory decision-making would necessitate a detailed dossier of scientific data covering its persistence, bioaccumulation potential, and toxicity (PBT) characteristics.
The specific data required typically include:
Physicochemical Properties: Information on water solubility, vapor pressure, and the octanol-water partition coefficient (Kow) is fundamental to predicting a chemical's environmental distribution.
Environmental Fate and Behavior: Studies on degradation (biotic and abiotic), mobility in soil and water, and potential for long-range environmental transport are crucial. Like many BFRs, there is a concern that these compounds can be persistent in the environment.
Ecotoxicity: Acute and chronic toxicity data for a range of aquatic and terrestrial organisms (e.g., fish, invertebrates, algae, and earthworms) are required to determine the potential for adverse ecological effects.
Bioaccumulation: Studies to determine the bioconcentration factor (BCF) and biomagnification potential are essential, as many BFRs are known to accumulate in living organisms and magnify through the food chain.
Human Health Effects: While this article does not focus on safety profiles, it is important to note that regulatory agencies also require extensive toxicological data to assess potential human health risks.
The table below illustrates the typical data points required for the environmental risk assessment of a brominated flame retardant, which would be applicable to this compound.
| Data Category | Specific Endpoint | Regulatory Significance |
| Physicochemical Properties | Water Solubility | Determines environmental distribution in aquatic systems. |
| Vapor Pressure | Influences atmospheric transport and distribution. | |
| Octanol-Water Partition Coefficient (Kow) | Indicates potential for bioaccumulation in fatty tissues. | |
| Environmental Fate | Biodegradation Half-life | Assesses persistence in the environment. |
| Photodegradation | Determines breakdown in the presence of light. | |
| Soil Adsorption/Desorption (Koc) | Predicts mobility in soil and potential for groundwater contamination. | |
| Ecotoxicity | Acute Fish Toxicity (LC50) | Assesses short-term lethal effects on aquatic vertebrates. |
| Chronic Daphnia Toxicity (NOEC) | Evaluates long-term reproductive and survival effects on aquatic invertebrates. | |
| Algal Growth Inhibition (EC50) | Determines effects on primary producers in aquatic ecosystems. | |
| Bioaccumulation | Bioconcentration Factor (BCF) | Measures the accumulation of a chemical in an organism from water. |
Role of Academic Research in Informing Chemical Management
Academic research plays a pivotal and proactive role in the environmental management of chemicals, often identifying potential risks long before regulatory action is taken. For brominated flame retardants, the academic community has been instrumental in shaping our understanding of their environmental impact.
Key Contributions of Academic Research:
Development of Analytical Methods: Academic laboratories are at the forefront of developing sensitive and specific analytical methods for detecting and quantifying trace levels of BFRs in various environmental matrices, including water, soil, sediment, and biological tissues.
Environmental Monitoring and Fate Studies: A significant body of academic literature documents the widespread presence of BFRs in the environment, from indoor dust to remote arctic ecosystems. This research has been critical in demonstrating the persistence and long-range transport potential of these chemicals.
Toxicological Research: Academic studies using model organisms have elucidated the mechanisms of toxicity of various BFRs, including their potential to act as endocrine disruptors and developmental neurotoxicants. This research provides the foundational knowledge for regulatory risk assessments.
Identification of "Novel" BFRs: As regulations have restricted the use of some PBDEs, manufacturers have introduced alternative or "novel" BFRs. Academic researchers are often the first to identify these new compounds in the environment and begin to assess their potential risks, thereby informing regulators about emerging chemical threats.
Informing Policy and Regulation: The collective body of academic research provides the scientific evidence base upon which regulatory bodies make decisions. For instance, the extensive research on the environmental and health risks of PBDEs directly led to their restriction and, in some cases, outright bans in many parts of the world.
The research process often follows a path from initial detection in the environment to detailed toxicological assessment, as outlined in the table below.
| Research Phase | Objective | Examples of Research Activities |
| Discovery and Detection | To identify the presence and concentration of the chemical in the environment. | Development of analytical techniques, environmental monitoring surveys (air, water, soil, biota). |
| Environmental Fate and Transport | To understand how the chemical moves and persists in the environment. | Studies on degradation pathways, modeling of long-range transport, bioaccumulation studies in food webs. |
| Hazard Identification | To determine the potential adverse effects on organisms. | In vitro and in vivo toxicity testing on various species, mechanistic studies on cellular and molecular effects. |
| Risk Characterization | To evaluate the likelihood of adverse effects occurring under specific exposure scenarios. | Comparison of environmental concentrations with toxicity thresholds, exposure modeling. |
Research Challenges and Future Directions
Addressing Analytical Gaps for Emerging Brominated Compounds
A significant hurdle in understanding the environmental prevalence and risk of emerging brominated flame retardants (BFRs), including 2-(Pentabromophenoxy)ethanol, is the lack of standardized and robust analytical methodologies. nih.gov The vast number of BFRs, each with unique physicochemical properties, complicates the development of universal analytical approaches.
The detection and quantification of emerging brominated compounds at environmentally relevant concentrations present a considerable challenge. nih.gov These compounds are often present in complex environmental matrices such as sediment, biota, and dust at trace levels (ng/g or ng/L). researchgate.net Effective analysis requires highly sensitive and selective methods to overcome matrix interference and achieve low detection limits.
Current analytical techniques for BFRs primarily involve gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS). researchgate.net However, the thermal instability and high boiling points of some BFRs can lead to degradation in the GC injector, complicating their analysis. researchgate.net Furthermore, the diverse polarity and molecular weight of emerging BFRs necessitate the development of multi-residue methods capable of simultaneously analyzing a wide range of these compounds.
Future research should focus on:
Advanced Sample Preparation: Developing novel and efficient extraction and clean-up techniques to isolate trace amounts of BFRs from complex samples while minimizing analyte loss and matrix effects.
High-Resolution Mass Spectrometry (HRMS): Utilizing the capabilities of HRMS for the identification and quantification of a broader range of known and unknown brominated compounds.
Non-Target and Suspect Screening: Employing advanced screening techniques to identify new and emerging BFRs in environmental samples for which analytical standards may not be available.
Table 1: Comparison of Analytical Techniques for Brominated Flame Retardant Analysis
| Analytical Technique | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | High sensitivity and selectivity, well-established for many legacy BFRs. | Not suitable for thermally labile or high molecular weight compounds. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Suitable for a wider range of polar and thermally labile compounds. | Can be subject to matrix effects, may have lower resolution for some isomers. |
| High-Resolution Mass Spectrometry (HRMS) | Enables accurate mass measurements for identification of unknown compounds. | Higher instrument cost and complexity. |
Many BFRs, including those related to this compound, exist as multiple isomers. These isomers can have different toxicological profiles and environmental behaviors. Therefore, isomer-specific quantification is crucial for accurate risk assessment. However, the co-elution of isomers in chromatographic systems presents a significant analytical challenge.
For example, the analysis of different polybrominated diphenyl ether (PBDE) congeners requires careful optimization of chromatographic conditions to achieve separation. The development of analytical methods that can effectively separate and quantify individual isomers of emerging BFRs is a critical area for future research. This may involve the use of specialized chromatographic columns and advanced detection techniques.
Elucidating Complex Environmental Fate Pathways
The environmental fate of this compound and other emerging BFRs is influenced by a complex interplay of physical, chemical, and biological processes. Understanding these pathways is essential for predicting their long-term environmental impact.
In the environment, organisms are exposed to a complex mixture of pollutants. Brominated flame retardants can interact with other co-existing contaminants, leading to synergistic or antagonistic effects. For instance, the presence of other persistent organic pollutants (POPs) could potentially alter the bioavailability, uptake, and toxicity of this compound. Research is needed to investigate the combined effects of BFRs and other environmental pollutants to better understand their real-world ecological risks.
Climate change is expected to significantly influence the environmental fate and transport of persistent organic pollutants. researchgate.neteuropa.eukcl.ac.ukeuropa.eunih.gov Rising global temperatures, changing precipitation patterns, and melting ice caps can alter the partitioning of BFRs between air, water, soil, and biota. europa.eunih.gov
Multimedia environmental fate models are valuable tools for predicting the long-range transport and distribution of POPs. researchgate.netnih.govnih.govresearchgate.net However, accurately modeling the behavior of emerging BFRs like this compound under future climate scenarios requires:
Accurate Physicochemical Data: Reliable data on vapor pressure, water solubility, and partition coefficients (Kow, Koa) are essential for model parameterization.
Understanding of Degradation Processes: More research is needed on the abiotic and biotic degradation rates of emerging BFRs under different environmental conditions.
Integration of Climate Models: Coupling environmental fate models with climate models to project the impact of changing environmental parameters on the distribution and bioaccumulation of these compounds.
Table 2: Potential Impacts of Climate Change on the Environmental Fate of Brominated Flame Retardants
| Climate Change Factor | Potential Impact on BFRs |
| Increased Temperatures | Increased volatilization from soil and water, leading to enhanced long-range atmospheric transport. europa.eu |
| Changes in Precipitation | Altered deposition patterns from the atmosphere and increased runoff from land. nih.gov |
| Melting of Glaciers and Ice Sheets | Release of historically deposited BFRs into the environment. nih.gov |
| Changes in Ocean Currents | Altered transport and distribution in marine environments. europa.eu |
Advancing Mechanistic Understanding in Ecological Systems
While the toxicological effects of some legacy BFRs have been studied, there is a significant lack of data on the mechanistic effects of emerging compounds like this compound in ecological systems. Understanding how these compounds interact with biological systems at a molecular level is crucial for predicting their potential to cause harm to wildlife and ecosystems.
Future research in this area should focus on:
Identifying Molecular Targets: Investigating the specific cellular and molecular pathways that are disrupted by exposure to emerging BFRs.
Adverse Outcome Pathways (AOPs): Developing AOPs to link molecular initiating events to adverse outcomes at the individual and population levels.
In Vitro and In Silico Models: Utilizing high-throughput screening assays and computational models to predict the toxicity of a large number of emerging BFRs in a time- and cost-effective manner.
By addressing these research challenges, the scientific community can develop a more comprehensive understanding of the risks posed by this compound and other emerging brominated compounds, ultimately informing regulatory decisions and protecting environmental and human health.
High-Throughput Screening for Biological Interactions (Non-Clinical)
A primary research challenge is the need to rapidly assess the biological activity of this compound across a wide range of potential molecular targets. Traditional in vivo animal testing is low-throughput, costly, and raises ethical concerns. nih.gov High-Throughput Screening (HTS) offers a paradigm shift, allowing for the automated testing of thousands of chemicals against a battery of in vitro assays. nih.gov
The application of HTS to ecotoxicology, sometimes termed "Ecotox21," is an emerging field that can be pivotal for understanding the risks of this compound. mdpi.com HTS can utilize a diverse array of assays, including cell-free biochemical assays and cell-based assays, to identify potential molecular initiating events. nih.gov For instance, the Tox21 program, a collaboration of U.S. federal agencies, has successfully used HTS to screen thousands of compounds for potential toxicity pathways. nih.gov
A significant future direction is the development and application of a targeted HTS battery for this compound and other brominated flame retardants (BFRs). This would involve:
Automated Bioassays: Employing robotic systems to test the compound across numerous biological processes and toxicological endpoints. periodic-table-of-green-and-sustainable-chemistry.com
Diverse Model Systems: Moving beyond traditional models to include cell lines from various wild species relevant to ecotoxicological assessment. mdpi.comnih.gov
Data Analysis: Utilizing advanced computational tools to analyze the large datasets generated by HTS, identifying patterns of biological activity and prioritizing areas for further investigation. nih.gov
However, high-throughput data acquisition in ecotoxicology is still in its early stages, presenting a considerable challenge that future research must address. nih.govresearchgate.net
Integration of Omics Data in Ecotoxicological Studies
To gain a deeper, mechanistic understanding of the ecotoxicological effects of this compound, it is crucial to integrate "omics" technologies into research frameworks. ecetoc.org These technologies provide a holistic view of the molecular changes within an organism following exposure to a chemical stressor. nih.gov The application of omics can help bridge the gap between exposure and adverse outcomes at higher levels of biological organization. nih.gov
The integration of multi-omics data can reveal the complex molecular toxicity mechanisms of pollutants. mdpi.com This represents a key future direction for research on this compound.
| Omics Technology | Potential Application for this compound Research | Key Insights |
| Genomics | Identifying genetic markers of susceptibility or resistance in exposed populations. | Understanding the genetic basis of toxicity and long-term evolutionary responses. acs.orgresearchgate.net |
| Transcriptomics | Profiling changes in gene expression in target tissues of exposed organisms (e.g., fish liver). | Revealing the cellular pathways and modes of action affected by the compound. ecetoc.orgnih.gov |
| Proteomics | Quantifying alterations in protein expression and post-translational modifications. | Identifying specific protein biomarkers of exposure and effect. nih.govresearchgate.net |
| Metabolomics | Analyzing changes in the profile of small-molecule metabolites in biofluids or tissues. | Providing a snapshot of the physiological state and metabolic disruption caused by exposure. ecetoc.org |
A significant challenge lies in the standardization of protocols for generating, processing, and interpreting omics data for regulatory assessment. acs.org Future research should focus on creating robust, dose-dependent omics protocols and integrating these vast datasets to build predictive models of toxicity for compounds like this compound. mdpi.comacs.org
Development of Sustainable Alternatives and Remediation Technologies
Addressing the environmental presence of this compound involves a dual approach: developing safer, sustainable alternatives to prevent future contamination and creating effective technologies to remediate existing pollution.
Design Principles for Environmentally Benign Flame Retardants
The historical use of BFRs has highlighted the need for green chemistry principles in the design of new flame retardants. The goal is to create alternatives that are effective in their function but have a minimal environmental footprint.
Key design principles for the next generation of flame retardants include:
Inherent Biodegradability: Designing molecules that can be broken down by microorganisms in the environment, preventing persistence and bioaccumulation.
Reduced Toxicity: Avoiding chemical structures known to be associated with toxicity, such as halogenated aromatic rings.
Use of Renewable Feedstocks: Utilizing bio-based sources like lignin, cellulose, and phytic acid to create flame retardant materials, reducing reliance on petrochemicals.
Polymeric Structures: Developing polymeric flame retardants whose high molecular weight reduces bioavailability and potential for bioaccumulation. nih.gov However, the long-term degradation of these polymers must be thoroughly investigated. nih.govacs.org
Lifecycle Assessment: Evaluating the environmental impact of a new flame retardant from its synthesis to its disposal ("cradle-to-grave") to ensure it represents a truly sustainable alternative.
Innovative Bioremediation and Physicochemical Treatment Approaches
For environments already contaminated with BFRs like this compound, innovative remediation technologies are a critical area of research.
Bioremediation: This approach uses microorganisms to break down pollutants. nih.gov
Microbial Consortia: Research has shown that mixed bacterial cultures extracted from contaminated soils can utilize BFRs as a carbon source, leading to their rapid degradation. rsc.org Studies on compounds like tribromoneopentyl alcohol (TBNPA) and dibromo neopentyl glycol (DBNPG) demonstrate that consortia of multiple bacterial strains can achieve complete degradation, a process that may not occur with single strains. mdpi.com
Degradation Pathways: Aerobic biodegradation has been identified as a key process for some BFRs, with molecular oxygen being necessary for the initial oxidative step that leads to debromination. nih.gov Future research should focus on identifying and optimizing microbial consortia capable of degrading this compound and elucidating the specific enzymatic pathways involved.
Physicochemical Treatment:
Advanced Oxidation Processes (AOPs): AOPs are defined as processes that generate highly reactive species, particularly the hydroxyl radical, to destroy organic substances. researchgate.net Technologies such as ozonation (O₃), O₃/hydrogen peroxide, and UV/persulfate can be effective in degrading persistent organic pollutants. researchgate.net
Sulfate (B86663) Radical-Based AOPs (SR-AOPs): These have shown promise for removing water contaminants. acs.org However, a challenge with AOPs in the presence of bromide ions is the potential formation of brominated disinfection byproducts, such as bromate, which requires careful process control. researchgate.netepfl.chacs.org
Future work should aim to optimize these remediation techniques for this compound, potentially combining bioremediation and physicochemical steps for more efficient and complete removal from soil and water.
Cross-Disciplinary Research Synergies
A comprehensive understanding of this compound requires breaking down traditional research silos and fostering collaboration across multiple scientific disciplines. An integrated approach is essential to connect molecular properties to real-world ecological consequences.
Integration of Theoretical, Analytical, and Ecological Studies
A synergistic research framework that combines theoretical modeling, advanced analytical chemistry, and field-based ecological studies is a critical future direction.
Theoretical and Computational Modeling: Computational models can predict the physicochemical properties, environmental fate, and transport of this compound. These models can estimate how the compound partitions between air, water, soil, and biota, helping to forecast potential hotspots of accumulation and guide monitoring efforts.
Advanced Analytical Chemistry: The development of highly sensitive and selective analytical methods is paramount for detecting trace levels of this compound and its potential degradation products in complex environmental matrices like sediment, water, and biological tissues. mdpi.com Techniques such as Gas Chromatography coupled with High-Resolution Mass Spectrometry (GC/HRMS) and Liquid Chromatography coupled with Mass Spectrometry (LC/MS) are essential tools. researchgate.netnilu.no Continued refinement of these methods, including sample extraction and clean-up procedures, is necessary to ensure data quality and comparability across studies. nih.govnih.gov
Ecological Field Studies: Field studies are indispensable for validating the predictions of theoretical models and understanding the real-world impacts of this compound. This involves monitoring its concentration in various environmental compartments and assessing its correlation with observable effects in wildlife populations.
By integrating these three pillars, researchers can create a feedback loop where analytical data from ecological studies refines theoretical models, and models, in turn, help to design more targeted and efficient field monitoring campaigns. This integrated approach will yield a more robust and holistic assessment of the environmental profile of this compound.
Bridging Academic Research with Policy and Regulatory Needs
The translation of academic research on chemical compounds into effective policy and regulatory frameworks is a complex process, often fraught with challenges. For emerging contaminants such as this compound, this process is particularly critical to ensure timely and appropriate public health and environmental protection. However, a significant gap often exists between the generation of scientific data in academic settings and the development of actionable policies by regulatory bodies. This section explores the inherent challenges and future directions in bridging this gap for this compound.
A primary hurdle in this process is the frequent mismatch between the objectives of academic research and the specific data requirements of regulatory agencies. Academic studies are often curiosity-driven, aiming to understand fundamental mechanisms of toxicity, environmental fate, or metabolic pathways. While invaluable, these studies may not always generate the standardized data points required for formal risk assessments, such as dose-response relationships under specific exposure scenarios or validated analytical methods for routine monitoring.
Furthermore, the dissemination and communication of research findings can be a barrier. Academic research is typically published in specialized scientific journals, which may not be readily accessible to or easily digestible by policymakers and regulatory staff. The nuanced and often cautious language of scientific publications can also be misinterpreted or perceived as inconclusive, delaying regulatory action.
Another significant challenge lies in the inherent uncertainties in scientific research. The slow pace of academic research, driven by funding cycles and the rigorous demands of the scientific method, can be at odds with the need for timely regulatory decision-making. Policymakers are often required to make decisions in the face of incomplete data, while the academic community strives for a higher degree of certainty.
To address these challenges and foster a more effective interface between research and regulation for compounds like this compound, several future directions can be pursued. Establishing formal collaborations and partnerships between academic researchers and regulatory agencies can help align research priorities with policy needs from the outset. This could involve the development of joint research agendas and the inclusion of regulatory scientists in academic research projects.
Moreover, creating platforms and forums for regular dialogue between scientists and policymakers can facilitate the translation of complex scientific findings into a policy-relevant context. Workshops, advisory committees, and public consultations can all play a role in this process.
Q & A
Q. What computational models are available to predict the environmental fate and degradation pathways of this compound?
- Methodological Answer : Use quantum mechanical calculations (DFT) to estimate bond dissociation energies for bromine substituents, which influence photolytic degradation rates. Thermodynamic frameworks, such as those developed for biomass-derived compounds, can model vaporization enthalpies and aqueous solubility to predict bioaccumulation potential .
Q. How do structural modifications, such as bromination patterns, influence the bioaccumulation potential of this compound derivatives?
- Methodological Answer : Compare log Kow (octanol-water partition coefficient) values across analogs (e.g., 2-(tribromophenoxy)ethanol vs. pentabromo derivatives) to assess hydrophobicity trends. In silico QSAR models can correlate bromine positions with biomagnification factors, as validated for brominated flame retardants .
Data Contradiction and Experimental Design
Q. How should researchers design experiments to resolve conflicting data on the thermal stability of this compound?
- Methodological Answer : Perform thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres to isolate decomposition mechanisms. Compare results with differential scanning calorimetry (DSC) to identify exothermic/endothermic transitions, ensuring calibration against reference compounds like decabromodiphenyl ethane .
Q. What strategies mitigate interference from degradation products during chromatographic analysis of this compound?
- Methodological Answer : Employ tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) to distinguish parent compounds from brominated byproducts (e.g., dibenzofurans). Use deuterated internal standards to correct for matrix effects, as applied in studies of chlorinated phenoxyethanol derivatives .
Environmental and Regulatory Considerations
Q. What methodologies assess the ecological toxicity of this compound in aquatic ecosystems?
- Methodological Answer : Follow OECD Test No. 201 (algae growth inhibition) and No. 202 (daphnia acute toxicity) to determine EC₅₀ values. Compare results with legacy brominated ethers (e.g., octabromodiphenyl ether) to contextualize risks, referencing ecotoxicological data from regulatory dossiers .
Q. How do regulatory frameworks (e.g., REACH, TSCA) influence the permissible use of this compound in academic research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
